Product packaging for 7-Hydroxy-4-phenylcoumarin(Cat. No.:CAS No. 2555-30-8)

7-Hydroxy-4-phenylcoumarin

Número de catálogo: B181766
Número CAS: 2555-30-8
Peso molecular: 238.24 g/mol
Clave InChI: IVJMJRRORVMRJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Hydroxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B181766 7-Hydroxy-4-phenylcoumarin CAS No. 2555-30-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-hydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJMJRRORVMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418258
Record name 7-Hydroxy-4-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-30-8
Record name 7-Hydroxy-4-phenylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2555-30-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-4-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-4-PHENYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Molecular Characteristics, Synthesis, and Biological Activity of a Promising Heterocyclic Compound

7-Hydroxy-4-phenylcoumarin, a member of the coumarin family of heterocyclic compounds, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a solid compound with a defined molecular structure and specific physicochemical characteristics. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₁₅H₁₀O₃[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 2555-30-8
Appearance Solid
Melting Point 248-252 °C
Synonyms 4-Phenyl-7-hydroxycoumarin, 4-Phenylumbelliferone[1]

Synthesis of this compound

The synthesis of 7-hydroxycoumarin derivatives is often achieved through the Pechmann condensation, a classic method in organic chemistry. While many documented protocols focus on the synthesis of the related 7-hydroxy-4-methylcoumarin, the fundamental principles of the Pechmann reaction are applicable. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation (Adapted for this compound)

This protocol is a generalized adaptation for the synthesis of this compound. Researchers should optimize reaction conditions based on laboratory-specific equipment and safety protocols.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate (β-keto ester)

  • Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with constant stirring. The temperature should be carefully monitored and maintained.

  • After the addition of the catalyst, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (typically several hours) to ensure the completion of the condensation.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified crystals of this compound.

Workflow Diagram:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Resorcinol Resorcinol Mixing Mix Reactants Resorcinol->Mixing EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Mixing Cooling Cool in Ice Bath Mixing->Cooling Catalyst Add H₂SO₄ (catalyst) Cooling->Catalyst Stirring Stir (Room Temp/Heat) Catalyst->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Pechmann condensation workflow for synthesis.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and antibacterial properties being of particular interest.

Anticancer and Cytotoxic Effects

Studies have shown that this compound and its derivatives possess cytotoxic activity against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, HeLa)[2]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway in Cancer Cells:

Research on coumarin derivatives suggests a primary anticancer mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] While the precise pathway for the 4-phenyl derivative is under investigation, studies on the parent 7-hydroxycoumarin point to the activation of the caspase signaling cascade. This involves the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and initiator caspase-8, ultimately leading to apoptosis.[3]

G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction Compound This compound G2M G2/M Phase Arrest Compound->G2M Induces Caspase8 Caspase-8 activation Compound->Caspase8 Activates Caspase37 Caspase-3/7 activation Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed anticancer signaling pathway.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. While it has shown some activity, it was found to be the lowest among a selection of other 4-phenyl hydroxycoumarins. The proposed mechanism of antibacterial action for coumarins, in general, involves the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and inactivation of cellular enzymes.[4][5]

Experimental Protocol: Micro-well Dilution Assay for Minimal Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • This compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include positive (bacteria without the compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigations into its specific signaling pathways and optimization of its synthesis are crucial next steps in harnessing its full therapeutic potential.

References

physical and chemical properties of 7-Hydroxy-4-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 7-Hydroxy-4-phenylcoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key molecular pathways.

Core Physical and Chemical Properties

This compound, also known as 4-Phenylumbelliferone, is a member of the coumarin class of compounds, which are benzopyrone derivatives. It possesses a distinctive molecular architecture that contributes to its unique chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₃[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 2555-30-8[1]
Melting Point 248-252 °C
Appearance Solid
IUPAC Name 7-hydroxy-4-phenylchromen-2-one[2]
Synonyms 4-Phenyl-7-hydroxycoumarin, 4-Phenylumbelliferone[2]
Spectral Data

The spectral characteristics of this compound are crucial for its identification and structural elucidation. Key spectral data are summarized below.

Spectral Data TypeKey Features and Observations
¹H NMR Data available, typically showing characteristic aromatic proton signals.
¹³C NMR Data available for structural confirmation.[3]
FT-IR (KBr Wafer) Characteristic peaks for hydroxyl (-OH) and lactone carbonyl (C=O) functional groups are observed.[2]
UV-Vis Exhibits characteristic absorbance maxima.[2]
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a widely employed method for the synthesis of coumarins. The following protocol is a representative method for the synthesis of this compound.

Principle: The reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl benzoylacetate) in the presence of an acid catalyst. The reaction proceeds through transesterification, intramolecular hydroalkylation, and dehydration to yield the final coumarin product.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add a mixture of resorcinol and ethyl benzoylacetate to the cooled acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Resorcinol Resorcinol Mixing Mixing and Stirring (Low Temperature) Resorcinol->Mixing EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Mixing AcidCatalyst Conc. H₂SO₄ (Acid Catalyst) AcidCatalyst->Mixing ReactionProgression Reaction at RT Mixing->ReactionProgression Precipitation Precipitation in Ice Water ReactionProgression->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Pechmann Condensation Workflow for this compound Synthesis.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including potential anticancer and anti-melanogenic effects. The biological actions of these compounds are often mediated through their interaction with key cellular signaling pathways. For instance, the structurally related 7-hydroxy-4-methylcoumarin has been shown to regulate melanogenesis through the modulation of several signaling cascades. While the specific pathways for this compound are still under investigation, a representative signaling network implicated in the action of 7-hydroxycoumarins is depicted below.

Representative Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_pka PKA Pathway cluster_nuclear Nuclear Events Coumarin This compound Receptor Receptor Coumarin->Receptor ERK ERK Receptor->ERK -/+ JNK JNK Receptor->JNK + p38 p38 Receptor->p38 + PI3K PI3K Receptor->PI3K PKA PKA Receptor->PKA TranscriptionFactors Transcription Factors (e.g., MITF) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b GSK3b->TranscriptionFactors CREB CREB PKA->CREB CREB->TranscriptionFactors GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest, Modulation of Melanogenesis) GeneExpression->CellularResponse

Representative signaling pathways modulated by 7-hydroxycoumarins.

The diagram illustrates how 7-hydroxycoumarins can potentially influence multiple signaling cascades, including the MAPK, PI3K/AKT, and PKA pathways. These interactions can lead to the regulation of transcription factors that control a variety of cellular processes such as apoptosis, cell cycle progression, and melanogenesis. Notably, studies on 7-hydroxy-4-methylcoumarin have indicated its role in regulating melanogenesis through pathways involving GSK3β/β-catenin, AKT, PKA/CREB, and MAPK.[4] In contrast, this compound has been reported to have an anti-melanogenesis effect.

Conclusion

This compound is a versatile molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its properties, synthesis, and potential biological activities. The presented data and protocols are intended to facilitate future research and development efforts centered on this promising compound.

References

Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable coumarin derivative, 7-Hydroxy-4-phenylcoumarin. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, supported by generalized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Chemical Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. Below is a graphical representation of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Spectroscopic Data

While direct access to the raw spectral data for this compound can be limited without specific database subscriptions, the following tables summarize the expected spectroscopic characteristics based on available information for this and structurally related compounds. The data is compiled from various sources, including the PubChem database entry for CID 5357479, which indicates the availability of spectra from commercial suppliers like Aldrich Chemical Company.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet1HAr-OH
~7.4 - 7.8Multiplet5HPhenyl-H
~7.3 - 7.5Doublet1HH-5
~6.8 - 7.0Doublet of Doublets1HH-6
~6.7 - 6.9Doublet1HH-8
~6.1 - 6.3Singlet1HH-3

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 162C-2 (C=O)
~160 - 162C-7
~155 - 157C-8a
~154 - 156C-4
~134 - 136C-1' (Phenyl)
~128 - 130C-2', C-6' (Phenyl)
~127 - 129C-3', C-5' (Phenyl)
~126 - 128C-4' (Phenyl)
~125 - 127C-5
~113 - 115C-4a
~111 - 113C-3
~110 - 112C-6
~102 - 104C-8

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (phenolic)
1680 - 1720StrongC=O stretch (lactone)
1580 - 1620Medium-StrongC=C stretch (aromatic and pyrone ring)
1450 - 1550MediumC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (lactone)
1100 - 1200MediumC-O stretch (phenol)
700 - 800StrongC-H bend (out-of-plane, aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε)SolventAssignment
~320 - 340-Methanol/Ethanolπ → π* transition (cinnamoyl system)
~220 - 240-Methanol/Ethanolπ → π* transition (aromatic system)

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized or isolated compound like this compound is depicted in the following diagram.

G cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation uv_vis UV-Vis Spectroscopy start->uv_vis ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr structure Structural Elucidation uv_vis->structure ir->structure nmr->structure end Final Report structure->end

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: As this compound is a solid, several methods can be employed:

    • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance at the λmax is within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the full spectral data under controlled experimental conditions.

An In-depth Technical Guide to 7-Hydroxy-4-phenylcoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 7-Hydroxy-4-phenylcoumarin as a versatile fluorescent probe. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Core Concepts: The Power of Coumarin-Based Fluorophores

This compound belongs to the coumarin family, a class of organic compounds renowned for their strong fluorescence and utility as biological labels and sensors.[1][2][3][4] The fluorescence characteristics of these molecules can be finely tuned by chemical modifications, making them highly adaptable for various applications.[5] The hydroxyl group at the 7-position is particularly important, as its protonation state is sensitive to the local environment, influencing the molecule's fluorescent properties.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is well-established, often employing the Pechmann condensation. This method involves the reaction of a phenol (resorcinol in this case) with a β-keto ester (ethyl benzoylacetate) under acidic conditions. The resulting compound has a molecular formula of C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[6][7][8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₃[6][7][8][9]
Molecular Weight238.24 g/mol [6][7][8][9]
Melting Point248-252 °C[6]
AppearanceSolid[6]
CAS Number2555-30-8[6][7]

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
7-hydroxycoumarin derivative 7 3554550.32100[1]
6-fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide~405Not Specified0.84Not Specified[10]
7-hydroxy-4-methylcoumarin in Methanol337480-490 (cyan)Not Specified>140[11][12]
Cyclotriphosphazene substituted 7-hydroxycoumarin 7 344502Not Specified158[5]

Note: The photophysical properties are highly dependent on the solvent and specific substitutions on the coumarin core.

Experimental Protocols

Synthesis of this compound (Pechmann Condensation)

This protocol describes a general method for the synthesis of the parent compound.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring apparatus

Procedure:

  • Dissolve resorcinol in a minimal amount of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid with constant stirring.

  • Add ethyl benzoylacetate dropwise to the cooled mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

This is a generalized procedure. For specific yields and reaction conditions, refer to detailed synthetic literature.

General Protocol for Fluorescence-Based Sensing

This protocol outlines the basic steps for using this compound or its derivatives as a fluorescent probe.

Materials:

  • Stock solution of the 7-hydroxycoumarin probe in a suitable solvent (e.g., DMSO, ethanol).

  • Buffer solution appropriate for the intended application (e.g., PBS for biological assays).

  • Analyte of interest (e.g., metal ions, enzymes, solutions of varying pH).

  • Fluorometer and cuvettes.

Procedure:

  • Prepare a dilute working solution of the fluorescent probe in the chosen buffer.

  • Record the baseline fluorescence spectrum of the probe solution.

  • Introduce the analyte to the probe solution. This can be a single addition or a titration with increasing concentrations.

  • Allow for an appropriate incubation time for the probe to interact with the analyte.

  • Record the fluorescence spectrum after the addition of the analyte.

  • Analyze the changes in fluorescence intensity or wavelength to quantify the analyte.

Applications and Signaling Pathways

pH Sensing

The fluorescence of 7-hydroxycoumarins is often pH-dependent due to the protonation/deprotonation of the 7-hydroxyl group. This property allows them to be used as pH sensors in various environments, including biological systems.

ph_sensing Protonated This compound (Low pH) Deprotonated Phenolate form (High pH) Protonated->Deprotonated + OH- Fluorescence_A Blue Fluorescence Protonated->Fluorescence_A Fluorescence_B Green/Shifted Fluorescence Deprotonated->Fluorescence_B metal_ion_sensing Probe Coumarin-Chelator (Fluorescent) Fluorescence_On Fluorescence ON Probe->Fluorescence_On Metal Metal Ion (e.g., Fe³⁺) Complex Probe-Metal Complex (Quenched/Shifted) Fluorescence_Off Fluorescence OFF/Shifted Complex->Fluorescence_Off ProbeMetal ProbeMetal ProbeMetal->Complex Binding enzyme_activity Caged_Probe Coumarin-Substrate (Non-Fluorescent) Free_Probe This compound (Fluorescent) Caged_Probe->Free_Probe Enzymatic Cleavage Enzyme Enzyme Enzyme->Caged_Probe Signal Fluorescence Signal Free_Probe->Signal binding_assay Probe Fluorescent Probe Protein Target Protein Bound_Complex Probe-Protein Complex (Fluorescence Quenched) Inhibitor Test Compound (Inhibitor) Inhibitor_Complex Inhibitor-Protein Complex ProbeProtein ProbeProtein ProbeProtein->Bound_Complex Binding Bound_ComplexInhibitor Bound_ComplexInhibitor Inhibitor_ComplexProbe Inhibitor_ComplexProbe Bound_ComplexInhibitor->Inhibitor_ComplexProbe Displacement

References

Methodological & Application

Application Notes and Protocols: 7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-phenylcoumarin and its derivatives represent a versatile class of fluorophores with significant applications in drug discovery and biochemical research. Their intrinsic fluorescence is sensitive to the local microenvironment, making them excellent probes for studying molecular interactions. A key application of these compounds is in fluorescence quenching assays, particularly in the format of Fluorescence Indicator Displacement (FID) assays. These assays are powerful tools for identifying and characterizing ligands that bind to specific biological targets.

This document provides detailed application notes and protocols for utilizing this compound in fluorescence quenching assays, with a specific focus on a competitive binding assay for Macrophage Migration Inhibitory Factor (MIF), a critical therapeutic target in inflammation and cancer.

Principle of the Assay

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and a quencher.

In the context of a drug discovery screen, a this compound derivative can be used as a fluorescent probe that binds to a target protein. This binding event often results in the quenching of the coumarin's fluorescence. When a potential drug candidate (ligand) is introduced, it may compete with the coumarin probe for the same binding site on the target protein. If the ligand binds to the target, it displaces the coumarin probe, leading to a restoration of fluorescence. This increase in fluorescence signal is directly proportional to the binding affinity of the test compound.

Key Applications

  • High-Throughput Screening (HTS): FID assays using this compound are readily adaptable to HTS formats for the rapid screening of large compound libraries to identify potential drug candidates.

  • Binding Affinity Determination: These assays can be used to determine the binding constants (e.g., Ki, Kd) of unlabelled compounds that compete with the fluorescent probe.

  • Mechanism of Action Studies: Elucidating competitive binding mechanisms and identifying allosteric modulators.

Data Presentation

Table 1: Fluorescence Properties of a this compound Derivative for MIF Binding Assay

ParameterValueReference
Excitation Wavelength (λex)355 nm[1][2]
Emission Wavelength (λem)455 nm[1][2]
Stokes Shift100 nm[1][2]
Quantum Yield (Φ)0.32[1][2]

Table 2: Binding and Inhibition Constants for a this compound Probe with MIF

ParameterValueMethodReference
Inhibition Constant (Ki)18 ± 1 nMTautomerase Activity Assay[1][2]
Binding Constant (Ks)16 ± 3 nMFluorescence Quenching[1][2]

Experimental Protocols

Protocol 1: Direct Fluorescence Quenching Assay to Determine Probe-Target Interaction

This protocol details the steps to characterize the direct binding and quenching of a this compound probe upon interaction with its target protein (e.g., MIF).

Materials:

  • This compound derivative (e.g., the specific inhibitor "7" from Jankauskas et al., 2020)

  • Recombinant target protein (e.g., Macrophage Migration Inhibitory Factor, MIF)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).

  • Prepare a working solution of the probe by diluting the stock solution in Assay Buffer to a final concentration of 100 nM (for a 50 nM final concentration in the assay).

  • Prepare serial dilutions of the target protein (MIF) in Assay Buffer. A typical concentration range would be from 12.5 nM to 200 nM.

  • Add 50 µL of the 100 nM probe working solution to each well of the microplate.

  • Add 50 µL of the target protein dilutions to the respective wells. For a negative control, add 50 µL of Assay Buffer.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the coumarin probe (e.g., Ex/Em = 355/455 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the target protein concentration. The quenching of fluorescence indicates binding. The binding constant (Ks) can be determined by fitting the data to a suitable binding isotherm model.

Protocol 2: Competitive Fluorescence Indicator Displacement (FID) Assay for Screening Compound Libraries

This protocol outlines the procedure for a competitive binding assay to screen for compounds that displace the this compound probe from the target protein.

Materials:

  • This compound probe

  • Recombinant target protein (MIF)

  • Test compounds dissolved in DMSO

  • Assay Buffer: PBS, pH 7.4 (with 10% (v/v) DMSO for compound dilutions)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).

  • Prepare a working solution of the probe at twice the final desired concentration (e.g., 100 nM for a 50 nM final concentration).

  • Prepare a working solution of the target protein (MIF) at twice the final desired concentration (e.g., 200 nM for a 100 nM final concentration).

  • Prepare serial dilutions of the test compounds in Assay Buffer containing a final concentration of 10% DMSO.

  • In a 96-well plate, add 50 µL of the target protein working solution to each well.

  • Add 50 µL of the test compound dilutions to the respective wells. For positive control (maximum quenching), add 50 µL of Assay Buffer with 10% DMSO. For negative control (no quenching), add 50 µL of Assay Buffer with 10% DMSO and no target protein.

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of the probe working solution to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).

  • Data Analysis: The percent displacement can be calculated using the following formula: % Displacement = [(F_sample - F_min) / (F_max - F_min)] * 100 Where:

    • F_sample is the fluorescence of the well with the test compound.

    • F_min is the fluorescence of the well with the probe and target protein (maximum quenching).

    • F_max is the fluorescence of the well with only the probe (no quenching). The IC50 values for hit compounds can be determined by plotting the percent displacement against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the inflammatory response and tumorigenesis. It exerts its effects primarily through binding to the cell surface receptor CD74, which then recruits co-receptors such as CD44 to initiate downstream signaling cascades.[3][4][5] These pathways include the activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and inflammation.[3][5]

MIF_Signaling_Pathway MIF MIF CD74 CD74 Receptor MIF->CD74 Binds CD44 CD44 Co-receptor CD74->CD44 Recruits ERK MAPK/ERK Pathway CD44->ERK PI3K_Akt PI3K/Akt Pathway CD44->PI3K_Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Inflammation Inflammation ERK->Inflammation PI3K_Akt->Proliferation PI3K_Akt->Inflammation Probe This compound (Fluorescent Probe) Probe->MIF Binds & Quenches Drug Test Compound (Potential Inhibitor) Drug->MIF Competes & Displaces Probe

Caption: MIF signaling pathway and assay principle.

Experimental Workflow

The experimental workflow for a competitive fluorescence quenching assay involves a series of steps from reagent preparation to data analysis. This systematic approach ensures the reliability and reproducibility of the results.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - this compound Probe - Target Protein (MIF) - Test Compounds - Assay Buffer start->prep_reagents add_target Add Target Protein to Microplate prep_reagents->add_target add_compounds Add Test Compounds (Serial Dilutions) add_target->add_compounds incubate1 Incubate add_compounds->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate (Protect from Light) add_probe->incubate2 measure_fluorescence Measure Fluorescence (Ex/Em = 355/455 nm) incubate2->measure_fluorescence data_analysis Data Analysis: - Calculate % Displacement - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a competitive fluorescence quenching assay.

Logical Relationship of the Assay

The core of the fluorescence indicator displacement assay is the competitive binding between the fluorescent probe and a test compound for the target protein. The resulting change in fluorescence is the readout for the binding event.

Logical_Relationship cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe_Bound Probe + Target (Quenched Complex) Probe_Free Free Probe (Fluorescent) Probe_Bound->Probe_Free Displacement Target_Bound Compound + Target Test_Compound Test Compound Test_Compound->Target_Bound Binding

Caption: Logical relationship in a fluorescence displacement assay.

References

Application Note: Development of a 7-Hydroxy-4-phenylcoumarin based MIF Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases, as well as cancer.[1] Its unique tautomerase enzymatic activity, though not fully understood in its biological context, provides a druggable active site for the development of small molecule inhibitors.[2][3] 7-hydroxycoumarins are a class of fluorescent compounds that have shown potential as scaffolds for MIF inhibitors.[2][4] Their intrinsic fluorescence provides a valuable tool for developing binding assays to screen for and characterize new MIF-targeted therapeutics.[2]

This application note describes the development and protocol for a competitive binding assay utilizing a 7-Hydroxy-4-phenylcoumarin derivative as a fluorescent probe for the MIF tautomerase active site. The assay is based on the principle of fluorescence quenching, where the binding of the fluorescent coumarin derivative to MIF results in a decrease in its fluorescence intensity.[2] This allows for a competitive format where the displacement of the fluorescent probe by a test compound results in the restoration of fluorescence, enabling the determination of the test compound's binding affinity.

Principle of the Assay

The assay is designed as a fluorescence intensity-based competition assay. A specific 7-hydroxycoumarin derivative with high affinity for the MIF tautomerase active site serves as the fluorescent probe.[2] When the probe is bound to MIF, its fluorescence is quenched. In a competitive binding experiment, a potential inhibitor is introduced, which competes with the fluorescent probe for binding to the MIF active site. If the test compound binds to MIF, it displaces the fluorescent probe, leading to an increase in fluorescence intensity. The degree of fluorescence restoration is proportional to the amount of displaced probe and is therefore indicative of the binding affinity of the test compound.

Materials and Reagents

  • Recombinant Human MIF: Purified and validated for activity.

  • This compound Probe: A high-affinity fluorescent 7-hydroxycoumarin derivative for MIF. A specific example is the derivative reported in literature with a high binding affinity (Ki = 18 ± 1 nM).[2]

  • Test Compounds: Small molecule inhibitors to be tested.

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO: For dissolving test compounds.

  • 96-well or 384-well black, flat-bottom plates: Low-binding surface recommended.

  • Fluorescence plate reader: With excitation and emission wavelengths suitable for the chosen coumarin probe (e.g., Ex/Em = 355/455 nm).[2]

Quantitative Data Summary

The following table summarizes the binding affinities of selected MIF inhibitors, providing a reference for comparison of newly identified compounds.

Compound ClassCompound Name/IdentifierAssay TypeBinding Affinity (IC50, Ki, Kd)Reference
7-Hydroxycoumarin Derivative Compound 7 (in source)Fluorescence QuenchingKi = 18 ± 1 nM[2]
Isocoumarin SCD-19Tautomerase InhibitionKi = 32 µM[5]
Imidazopyrimidine MIF-IN-6Tautomerase InhibitionIC50 = 1.4 µM, Ki = 0.96 µM[6]
Phenylpyrimidine 4-IPPTautomerase InhibitionIrreversible Inhibitor[6]
Isoxazole ISO-1Tautomerase InhibitionIC50 = 7 µM[6]
Natural Ligand Soluble CD74 (sCD74)Surface Plasmon ResonanceKd = ~9 nM[7]

Experimental Protocols

Protocol 1: Fluorescence Quenching Based Competitive Binding Assay

This protocol is adapted from established methods for a competitive fluorescence intensity-based assay.[2]

1. Reagent Preparation:

  • MIF Stock Solution: Prepare a stock solution of recombinant human MIF in assay buffer. The final concentration in the assay will be optimized, but a starting point is 200 nM.[2]
  • Fluorescent Probe Stock Solution: Dissolve the this compound probe in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in assay buffer to a working concentration (e.g., 200 nM).[2]
  • Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare a serial dilution of each test compound in assay buffer containing a final DMSO concentration of 10% (v/v).[2]

2. Assay Procedure (96-well format): a. To each well of a black 96-well plate, add 100 µL of the MIF working solution (e.g., 200 nM in PBS, pH 7.4).[2] b. Add 50 µL of the serially diluted test compound solutions to the respective wells. For positive control (maximum quenching), add 50 µL of assay buffer with 10% DMSO. For negative control (no quenching), add 50 µL of assay buffer with 10% DMSO to wells without MIF. c. Incubate the plate at room temperature for 10 minutes to allow for compound binding to MIF.[2] d. Add 50 µL of the fluorescent probe working solution (e.g., 200 nM in PBS, pH 7.4) to all wells.[2] e. Incubate the plate for an additional 10 minutes at room temperature, protected from light. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).[2]

3. Data Analysis: a. Subtract the background fluorescence (wells with only assay buffer). b. The percent inhibition (or percent displacement) can be calculated using the following formula: % Inhibition = [(Fluorescence_sample - Fluorescence_max_quenching) / (Fluorescence_no_quenching - Fluorescence_max_quenching)] * 100 c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.[8]

Protocol 2: Alternative Method - Fluorescence Polarization (FP) Assay

Fluorescence Polarization is another powerful technique to study protein-ligand interactions. This is a hypothetical protocol, as the primary reference focuses on fluorescence quenching.

1. Reagent Preparation:

  • MIF Stock Solution: Prepare as in Protocol 1.
  • Fluorescent Probe (Tracer) Stock Solution: The this compound probe would be used as the tracer. Prepare a concentrated stock in DMSO and dilute to a working concentration in assay buffer. The optimal tracer concentration needs to be determined empirically but should be low (e.g., 1-10 nM) and provide a stable and robust fluorescence signal.
  • Test Compound Stock Solutions: Prepare as in Protocol 1.

2. Assay Development - Tracer Concentration and MIF Titration: a. Determine Optimal Tracer Concentration: Serially dilute the fluorescent tracer in assay buffer in a black microplate. Measure fluorescence polarization at each concentration. Select the lowest concentration that gives a stable and high signal-to-noise ratio. b. MIF Saturation Binding: To determine the dissociation constant (Kd) of the tracer and the optimal MIF concentration for the competition assay, perform a saturation binding experiment. Keep the tracer concentration constant (at the optimal level determined above) and titrate in increasing concentrations of MIF. Measure the fluorescence polarization at each MIF concentration. The data should yield a sigmoidal binding curve from which the Kd can be determined. A suitable MIF concentration for the competition assay is typically at or near the Kd value.

3. Competitive FP Assay Procedure: a. In a black microplate, add the assay buffer, the fluorescent tracer at its optimal concentration, and the test compound at various concentrations. b. Initiate the binding reaction by adding MIF at its predetermined optimal concentration. c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light. d. Measure the fluorescence polarization using a plate reader equipped with polarizers.

4. Data Analysis: a. The data is typically plotted as millipolarization (mP) units versus the logarithm of the test compound concentration. b. Fit the data to a competitive binding model to determine the IC50 of the test compound.

Visualizations

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 binds CD44 CD44 CD74->CD44 recruits SRC SRC Kinase CD44->SRC activates PI3K PI3K SRC->PI3K ERK ERK1/2 SRC->ERK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation Assay_Workflow start Start reagent_prep Reagent Preparation (MIF, Probe, Compounds) start->reagent_prep assay_setup Assay Plate Setup (MIF + Compound) reagent_prep->assay_setup incubation1 Incubation 1 (10 min) assay_setup->incubation1 add_probe Add Fluorescent Probe incubation1->add_probe incubation2 Incubation 2 (10 min) add_probe->incubation2 measurement Fluorescence Measurement incubation2->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

References

Application of 7-Hydroxy-4-phenylcoumarin in Cancer Cell Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-phenylcoumarin, a member of the coumarin family of compounds, has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its derivatives in cancer cell proliferation assays. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the anti-cancer potential of these compounds.

Data Presentation: Summary of In Vitro Efficacy

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. This data provides a comparative overview of the potency of these compounds across different cancer types.

CompoundCancer Cell LineIC50 (µM)Reference
This compound derivative (4d)AGS (gastric)2.63 ± 0.17[1]
7-HydroxycoumarinSKOV3/CIS (cisplatin-resistant ovarian)12[2]
7-Hydroxy-4-methylcoumarin derivative (4)HL-60 (leukemia)8.09[3][4]
7-Hydroxy-4-methylcoumarin derivative (4)MCF-7 (breast)3.26[3]
7-Hydroxy-4-methylcoumarin derivative (4)A549 (lung)9.34[3]
7-Hydroxy-4-methylcoumarin derivative (8b)HepG2 (liver)13.14[3][4]
7-Hydroxy-4-methylcoumarin derivative (8b)MCF-7 (breast)7.35[3]
7-Hydroxy-4-methylcoumarin derivative (8b)A549 (lung)4.63[3]

Experimental Protocols

A fundamental technique to assess the effect of this compound on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay for Cell Proliferation

1. Materials:

  • This compound (or derivative)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., SDS-HCl)[5]

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][5]

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] In many cancers, this pathway is aberrantly activated. Certain 7-hydroxycoumarin derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.[4]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation 7-HPC This compound Derivatives 7-HPC->PI3K 7-HPC->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Induction of Apoptosis via the Caspase-Dependent Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. 7-Hydroxycoumarin has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[2] Caspases are a family of proteases that, once activated, execute the apoptotic process.

Apoptosis_Pathway 7-HC 7-Hydroxycoumarin Mitochondria Mitochondria 7-HC->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Pro-Caspase-9 Apaf-1->Caspase-9 activates Activated_Caspase-9 Caspase-9 Caspase-9->Activated_Caspase-9 Caspase-3 Pro-Caspase-3 Activated_Caspase-9->Caspase-3 activates Activated_Caspase-3 Caspase-3 Caspase-3->Activated_Caspase-3 Apoptosis Apoptosis Activated_Caspase-3->Apoptosis

Caption: Induction of apoptosis through the caspase-dependent pathway by 7-Hydroxycoumarin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-proliferative effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Compound_Prep 7-HPC Stock Solution & Dilutions Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance Calculation Calculate % Cell Viability & IC50 Absorbance->Calculation

Caption: Standard experimental workflow for assessing cell proliferation using the MTT assay.

Conclusion

This compound and its derivatives represent a promising class of compounds for anti-cancer drug development. The protocols and data presented in this document provide a framework for the continued investigation of their efficacy and mechanisms of action. Rigorous and standardized experimental approaches are essential for accurately characterizing the therapeutic potential of these molecules.

References

Application Note: Utilizing 7-Hydroxycoumarin Derivatives as Fluorescent Probes for Human Serum Albumin's Sudlow Site I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Serum Albumin (HSA) is a critical plasma protein responsible for the transport of a wide array of endogenous and exogenous compounds, including many therapeutic drugs.[1] The binding of drugs to HSA significantly influences their pharmacokinetic and pharmacodynamic profiles. HSA possesses two primary drug-binding sites, known as Sudlow site I and Sudlow site II.[2] Sudlow site I, located in subdomain IIA, typically binds bulky heterocyclic anionic drugs such as warfarin and phenylbutazone.[2]

Fluorescent probes are invaluable tools for characterizing drug-protein interactions. 7-Hydroxycoumarin derivatives are a class of fluorophores that have been explored for their potential as probes for HSA due to their sensitivity to the microenvironment. This application note details the use of a 7-hydroxycoumarin derivative as a fluorescent probe to characterize ligand binding to Sudlow site I of HSA.

While the specific use of 7-Hydroxy-4-phenylcoumarin as a dedicated probe for Sudlow site I is not extensively documented in peer-reviewed literature, this note will provide a comprehensive protocol using the well-studied analogue, 7-hydroxy-4-methylcoumarin, as a representative example. It is important to note that while 7-hydroxy-4-methylcoumarin does compete with warfarin (a classic Sudlow site I marker), some studies suggest this competition may be for only a portion of the binding site, indicating it may not be a perfect probe for the entire site.[3][4] Therefore, careful validation and interpretation are essential when using this and similar coumarin derivatives. Another study has also indicated that some 7-hydroxycoumarin derivatives may bind to subdomains IIIA and IIIB (Sudlow site II).[1]

This document provides detailed protocols for fluorescence titration to determine binding affinity and a competitive binding assay to establish site specificity.

Data Presentation

The following tables summarize typical quantitative data obtained from fluorescence spectroscopy experiments for the interaction of 7-hydroxycoumarin derivatives with Human Serum Albumin.

Table 1: Binding Constants of 7-Hydroxycoumarin Derivatives to HSA

CompoundBinding Constant (K_a) (M⁻¹)Stoichiometry (n)Reference
7-hydroxycoumarin derivative 14.6 (± 0.01) x 10⁴~0.9[5]
7-hydroxycoumarin derivative 21.3 (± 0.01) x 10⁴~0.5[5]
7-hydroxycoumarin derivative 37.9 (± 0.01) x 10⁴~0.9[5]
4-hydroxycoumarin5.5 x 10⁴Not Specified[3]
7-hydroxy-4-methylcoumarinHigh-affinity site: Not explicitly stated, but competes with warfarin~1[3][4]

Table 2: Fluorescence Properties of 7-Hydroxy-4-methylcoumarin

PropertyValueSolvent/ConditionsReference
Excitation Maxima (λ_ex)275 nm, 337 nm, 365 nmMethanol[6][7]
Emission Maxima (λ_em)~480-490 nm (cyan fluorescence)Methanol[6]
HSA-bound EmissionA blue shift is generally observed upon binding to the hydrophobic pocket of a protein.Aqueous Buffer[5]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a common method for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Ice-cold water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • In a beaker placed in an ice bath, slowly add a measured amount of concentrated sulfuric acid or polyphosphoric acid.

  • In a separate beaker, dissolve resorcinol in ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate mixture to the cooled acid with constant stirring.

  • After the addition is complete, continue stirring for a specified time (e.g., 10 minutes for H₂SO₄, or heat at 75-80°C for 20 minutes for PPA).[4]

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the pale-yellow precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxy-4-methylcoumarin.

Fluorescence Titration Assay to Determine Binding Affinity

This protocol details the procedure to determine the binding constant of 7-hydroxy-4-methylcoumarin to HSA.

Materials:

  • Human Serum Albumin (fatty acid-free)

  • 7-hydroxy-4-methylcoumarin

  • Phosphate buffer (e.g., 100 mM, pH 7.2)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 1 mM) in phosphate buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm.

    • Prepare a stock solution of 7-hydroxy-4-methylcoumarin (e.g., 10 mM) in a suitable solvent like ethanol or DMSO, and then prepare a working stock in phosphate buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer (e.g., 337 nm) and record the emission spectrum (e.g., from 350 nm to 600 nm).

    • To a quartz cuvette, add a fixed concentration of HSA (e.g., 2 µM) in phosphate buffer.

    • Record the initial fluorescence spectrum of HSA alone (if monitoring intrinsic tryptophan fluorescence) or the buffer blank if monitoring the probe's fluorescence.

    • Incrementally add small aliquots of the 7-hydroxy-4-methylcoumarin working solution to the HSA solution.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum as a function of the ligand concentration.

    • To determine the binding constant (K_a) and the number of binding sites (n), the data can be analyzed using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., using a double logarithmic plot).[8]

Competitive Binding Assay for Sudlow Site I Specificity

This protocol is used to confirm that 7-hydroxy-4-methylcoumarin binds to Sudlow site I by using a known site I ligand, such as warfarin, as a competitor.

Materials:

  • HSA, 7-hydroxy-4-methylcoumarin, and buffer as in the titration assay.

  • Warfarin (or another known Sudlow site I ligand).

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of HSA, 7-hydroxy-4-methylcoumarin, and warfarin in the appropriate buffer.

  • Fluorescence Measurement:

    • Prepare a solution containing a fixed concentration of HSA and 7-hydroxy-4-methylcoumarin (at a ratio that gives a significant fluorescence signal, e.g., 1:1 molar ratio).

    • Record the fluorescence emission spectrum of this complex.

    • Incrementally add aliquots of the warfarin stock solution to the HSA-probe complex.

    • After each addition, mix and equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Observe the change in the fluorescence intensity of the 7-hydroxy-4-methylcoumarin upon the addition of warfarin. A decrease in the probe's fluorescence intensity indicates that warfarin is displacing it from the binding site.

    • The data can be used to calculate the binding affinity of the competitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_competition Competitive Binding Assay prep_hsa Prepare HSA Solution titration Titrate HSA with Probe prep_hsa->titration form_complex Form HSA-Probe Complex prep_hsa->form_complex prep_probe Prepare this compound Solution prep_probe->titration prep_probe->form_complex prep_competitor Prepare Sudlow Site I Competitor (e.g., Warfarin) add_competitor Add Competitor to Complex prep_competitor->add_competitor record_titration Record Fluorescence Spectra titration->record_titration analyze_titration Analyze Data (Stern-Volmer Plot) record_titration->analyze_titration determine_ka Determine Binding Constant (Ka) and Stoichiometry (n) analyze_titration->determine_ka form_complex->add_competitor record_competition Record Fluorescence Spectra add_competitor->record_competition analyze_competition Analyze Probe Displacement record_competition->analyze_competition confirm_site Confirm Sudlow Site I Specificity analyze_competition->confirm_site

binding_interaction HSA Human Serum Albumin (HSA) SudlowI Sudlow Site I HSA->SudlowI contains Probe This compound (Fluorescent Probe) Probe->SudlowI binds to Competitor Warfarin (Site I Competitor) Competitor->SudlowI competes for

logical_relationship start Start: Characterize Probe-HSA Interaction titration Fluorescence Titration (HSA + Probe) start->titration is_binding Binding Observed? titration->is_binding no_binding Conclusion: No significant binding is_binding->no_binding No calc_ka Calculate Binding Constant (Ka) is_binding->calc_ka Yes competition Competitive Assay (HSA-Probe + Competitor) calc_ka->competition is_displacement Probe Displaced? competition->is_displacement no_displacement Conclusion: Probe does not bind to Sudlow Site I is_displacement->no_displacement No conclusion Conclusion: Probe binds to Sudlow Site I is_displacement->conclusion Yes

References

Application Notes & Protocols for Cytotoxicity Screening of 7-Hydroxy-4-Phenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxy-4-phenylcoumarin derivatives are a class of synthetic or naturally derived compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including potential as anticancer agents.[1][2] These compounds have been reported to induce cytotoxicity in various cancer cell lines, potentially through mechanisms such as the inhibition of signaling pathways like PI3K/AKT and the induction of apoptosis.[3][4] This document provides detailed protocols for the initial cytotoxicity screening of novel this compound derivatives to evaluate their potential as therapeutic agents. The described assays—MTT, LDH, and Annexin V-FITC/PI—are standard methods to assess cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation: Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound and other coumarin derivatives against various human cancer cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)AGS2.63 ± 0.17[5]
Compound 4 (7-hydroxyl-3,6,8-tribromo-4-methylcoumarin)HL608.09[3]
Compound 4MCF-73.26[3]
Compound 4A5499.34[3]
Compound 8bHepG213.14[3]
Coumarin-3-(4-methoxyphenyl)acrylamide 6eHepG21.88[6]
Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6fHepG24.14[6]
5-Fluorouracil (Reference Drug)HepG27.18[6]
4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117A5494.31 ± 0.04
4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117HeLa5.14 ± 0.16
4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117SKNSH6.09 ± 0.32
4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117MCF-73.42 ± 0.52

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, and the amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well microplates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully aspirate the medium containing the compounds.[9]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.[9]

  • Carefully remove the MTT solution.[9]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][9]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[13]

Materials:

  • Treated cells in a 96-well plate (as prepared in the MTT assay protocol)

  • LDH cytotoxicity detection kit (e.g., from Promega, Abcam, or similar suppliers)

  • 96-well assay plates

  • Microplate reader

Protocol:

  • Prepare cells and treat them with the this compound derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[14]

  • After the incubation period, centrifuge the plate at approximately 1000 RPM for 5 minutes.[14]

  • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well assay plate.[12][14]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[13]

  • Add the reaction mixture (e.g., 100 µL) to each well of the assay plate containing the supernatant.[14]

  • Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[14]

  • Add a stop solution (if required by the kit) to each well.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11][12]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a suitable culture vessel (e.g., T25 flask or 6-well plate) and treat with the this compound derivatives for the desired time.[15]

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.[15]

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately (within 1 hour).

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.[15]

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Prepare This compound Derivatives cell_culture Cell Culture: Seed Cancer Cells in 96-well plates start->cell_culture treatment Treatment: Incubate cells with coumarin derivatives cell_culture->treatment mtt_assay MTT Assay: Measure Cell Viability treatment->mtt_assay ldh_assay LDH Assay: Measure Cytotoxicity treatment->ldh_assay apoptosis_assay Apoptosis Assay: (Annexin V/PI Staining) Flow Cytometry Analysis treatment->apoptosis_assay data_analysis Data Analysis: Calculate IC50, % Cytotoxicity, % Apoptosis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis end End: Evaluate Cytotoxic Potential data_analysis->end

Caption: Workflow for cytotoxicity screening of this compound derivatives.

Potential Signaling Pathway Diagram: PI3K/AKT Pathway Inhibition

PI3K_AKT_Pathway coumarin This compound Derivatives pi3k PI3K coumarin->pi3k Inhibition akt AKT pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival downstream->proliferation Promotion

Caption: Potential mechanism of action via PI3K/AKT pathway inhibition.

References

Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-Phenylcoumarin-Triazole Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 7-hydroxy-4-phenylcoumarin-triazole conjugates, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents. The protocols detailed below are based on established synthetic methodologies, including the Pechmann condensation for the coumarin core synthesis, subsequent propargylation, and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the final conjugation step.

Introduction

Coumarins are a well-known class of heterocyclic compounds exhibiting a wide range of biological activities.[1] The this compound scaffold, in particular, has been a focal point for the development of novel therapeutic agents. The conjugation of this coumarin core with a 1,2,3-triazole ring via "click" chemistry has emerged as a powerful strategy in drug discovery.[2] This approach allows for the modular assembly of diverse molecular architectures, leading to the rapid generation of compound libraries for biological screening. The resulting conjugates have demonstrated promising anticancer properties, often inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][3]

This document outlines the detailed experimental procedures for the synthesis of a representative this compound-triazole conjugate. It also includes tabulated quantitative data from the literature to provide context on expected yields and biological activities.

Overall Synthetic Scheme

The synthesis of this compound-triazole conjugates can be summarized in a three-step process. The general workflow is depicted below.

Synthesis_Workflow Start Starting Materials (Resorcinol, Ethyl Benzoylacetate, Propargyl Bromide, Benzyl Bromide) Step1 Step 1: Pechmann Condensation Start->Step1 Step3 Step 3: Synthesis of Benzyl Azide Start->Step3 Intermediate1 This compound Step1->Intermediate1 H₂SO₄ Step2 Step 2: O-Propargylation Intermediate1->Step2 Intermediate2 7-(Prop-2-yn-1-yloxy)-4-phenylcoumarin Step2->Intermediate2 Propargyl Bromide, K₂CO₃ Step4 Step 4: CuAAC Click Chemistry Intermediate2->Step4 Intermediate3 Benzyl Azide Step3->Intermediate3 NaN₃, DMSO Intermediate3->Step4 FinalProduct Final Conjugate: 7-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy) -4-phenylcoumarin Step4->FinalProduct CuSO₄·5H₂O, Na-Ascorbate

Caption: General workflow for the synthesis of this compound-triazole conjugates.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved under UV light (254 nm). Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using an ESI-MS spectrometer.

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol is based on the Pechmann condensation reaction.

  • Procedure:

    • In a round-bottom flask, slowly add concentrated sulfuric acid (25 mL) to a mixture of resorcinol (5.5 g, 0.05 mol) and ethyl benzoylacetate (10.5 g, 0.055 mol).

    • Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with constant stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude product from ethanol to obtain pure this compound as a white to pale yellow solid.

  • Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. The addition of the acid to the reactants is exothermic.

Protocol 2: Synthesis of 7-(Prop-2-yn-1-yloxy)-4-phenylcoumarin (Intermediate 2)

This protocol describes the O-propargylation of the synthesized coumarin.

  • Procedure:

    • To a solution of this compound (2.38 g, 10 mmol) in dry acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • To this suspension, add propargyl bromide (1.1 mL of 80% solution in toluene, 12 mmol) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter off the potassium carbonate and wash it with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane mixture) or recrystallization from ethanol to yield 7-(prop-2-yn-1-yloxy)-4-phenylcoumarin as a solid.

Protocol 3: Synthesis of Benzyl Azide (Intermediate 3)

This protocol provides a method for the synthesis of a representative azide for the click reaction.

  • Procedure:

    • Dissolve benzyl bromide (2.0 mL, 16.8 mmol) in dimethyl sulfoxide (DMSO, 40 mL) in a round-bottom flask.[4]

    • Add sodium azide (1.64 g, 25.3 mmol) to the solution and stir the mixture at room temperature overnight.[4]

    • Slowly add water (75 mL) to the reaction mixture (note: this can be exothermic).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl azide as a clear oil.[4]

  • Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and metals. The reaction and work-up should be performed in a well-ventilated fume hood.

Protocol 4: Synthesis of 7-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-4-phenylcoumarin (Final Conjugate)

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Procedure:

    • In a round-bottom flask, dissolve 7-(prop-2-yn-1-yloxy)-4-phenylcoumarin (276 mg, 1 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

    • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (39.6 mg, 0.2 mmol in 1 mL water).

    • Then, add an aqueous solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol in 1 mL water).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can be monitored by TLC.

    • After the reaction is complete, add water (20 mL) to the mixture. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final this compound-triazole conjugate.

Quantitative Data

The following tables summarize representative yields for the synthetic steps and the in vitro anticancer activity of some this compound-triazole conjugates reported in the literature.

Table 1: Representative Yields for Synthetic Steps

StepProductTypical Yield (%)
1. Pechmann CondensationThis compound75-90%
2. O-Propargylation7-(Prop-2-yn-1-yloxy)-4-phenylcoumarin80-95%
3. Synthesis of Benzyl AzideBenzyl Azide73-99%[4]
4. CuAAC Click Chemistry7-((1-Aryl/alkyl-1H-1,2,3-triazol-4-yl)methoxy)-4-phenylcoumarin60-90%

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM) of Selected this compound-Triazole Conjugates

Compound IDR-group on TriazoleAGS (Gastric Cancer)MGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)Reference
4d 4-Chlorophenyl2.63 ± 0.173.05 ± 0.2911.57 ± 0.5313.62 ± 0.86[1]
4c 3-Chlorophenyl>50>50>50>50[1]
4a Phenyl>50>50>50>50[1]
5-Fluorouracil (Control) -19.31 ± 1.0825.64 ± 1.573.56 ± 0.2110.23 ± 0.65[1]

Data presented as mean ± standard deviation.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that this compound-triazole conjugates exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][3] The proposed mechanism often involves the arrest of the cell cycle at the G2/M phase, followed by the activation of apoptotic pathways.

Apoptosis_Pathway CoumarinTriazole This compound -triazole Conjugate CellCycleArrest G2/M Phase Cell Cycle Arrest CoumarinTriazole->CellCycleArrest MitochondrialPathway Mitochondrial Dysfunction CoumarinTriazole->MitochondrialPathway CellCycleArrest->MitochondrialPathway CaspaseActivation Caspase Activation (e.g., Caspase-3/7) MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by the conjugates.

The conjugates can trigger the intrinsic apoptotic pathway, which is characterized by mitochondrial dysfunction. This leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which ultimately leads to cell death.[5]

Conclusion

The synthetic protocols outlined in these application notes provide a robust and efficient methodology for the preparation of this compound-triazole conjugates. The modularity of the "click" chemistry approach allows for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. The promising anticancer activities reported for this class of compounds highlight their potential as lead structures in the development of novel cancer therapeutics. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.

References

Application Note: UV-Vis Spectrophotometric Method Development and Validation for 7-Hydroxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a simple, accurate, and precise UV-Vis spectrophotometric method for the quantitative determination of 7-hydroxy-4-methylcoumarin (Hymecromone), a compound widely used in pharmaceuticals and as a fluorescent probe. The method was developed and validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine analysis in quality control and research settings. The optimal solvent system was determined to be a mixture of water and methanol (70:30 v/v), with the wavelength of maximum absorbance (λmax) identified at 321 nm.[1] The method exhibits excellent linearity over a concentration range of 2-10 µg/mL.[1]

Introduction

7-Hydroxy-4-methylcoumarin, also known as Hymecromone, is a derivative of coumarin, a class of compounds of significant interest due to their diverse biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] Given its importance in pharmaceutical formulations and various scientific applications, a reliable and straightforward analytical method for its quantification is essential. UV-Vis spectrophotometry offers a cost-effective, rapid, and accessible technique for this purpose. This document provides a comprehensive protocol for the development and validation of such a method.

Principle

The method is based on the principle that 7-hydroxy-4-methylcoumarin possesses a chromophore, the cinnamoyl group within its α-benzopyrone skeleton, which absorbs ultraviolet radiation at a specific wavelength.[2] The amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. By measuring the absorbance of solutions with unknown concentrations and comparing them to a standard calibration curve, the concentration of 7-hydroxy-4-methylcoumarin can be accurately determined.

Materials and Reagents

  • 7-Hydroxy-4-methylcoumarin: Reference Standard (≥98% purity)

  • Methanol: HPLC or AR Grade

  • Distilled or Deionized Water: High purity

  • Chemicals for Synthesis (Optional): Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid.[1][3][4]

Instrumentation

  • UV-Vis Spectrophotometer: Double beam spectrophotometer with a spectral bandwidth of 1 nm, capable of scanning in the 200-400 nm range.[1][5]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Flasks: Class A (10 mL, 100 mL).

  • Pipettes: Class A.

  • Quartz Cuvettes: 1 cm path length.

  • Sonicator. [1]

Experimental Protocols

Preparation of Solvent (Diluent)

Prepare the solvent by mixing 700 mL of high-purity water with 300 mL of methanol (70:30 v/v).[1]

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of 7-hydroxy-4-methylcoumarin reference standard.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the water:methanol (70:30) solvent.

  • Sonicate for 10-15 minutes to ensure complete dissolution.[1][6]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the solvent and mix thoroughly.

Determination of Wavelength of Maximum Absorbance (λmax)
  • From the standard stock solution (100 µg/mL), pipette 1 mL into a 10 mL volumetric flask.

  • Dilute to the mark with the solvent to obtain a working standard solution of 10 µg/mL.[1]

  • Fill a quartz cuvette with the solvent to serve as a blank.

  • Rinse and fill another quartz cuvette with the 10 µg/mL working standard solution.

  • Scan the solution in the UV-Vis spectrophotometer over the range of 200-400 nm.[1]

  • Identify the wavelength at which maximum absorbance occurs. The λmax for 7-hydroxy-4-methylcoumarin in this solvent is 321 nm.[1] Other studies have reported a λmax of approximately 322-323 nm in pure methanol.[2]

Preparation of Calibration Curve
  • Prepare a series of standard solutions with concentrations ranging from 2 to 10 µg/mL by making appropriate dilutions from the 100 µg/mL stock solution into 10 mL volumetric flasks.[1]

  • Measure the absorbance of each standard solution at 321 nm against the solvent blank.[1]

  • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Linearity: Assessed over the concentration range of 2-10 µg/mL.[1]

  • Accuracy: Determined by recovery studies at three different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative results from the method development and validation are summarized in the tables below.

Table 1: Linearity and Range

Parameter Result
Linearity Range 2 - 10 µg/mL[1]
Regression Equation y = 0.098x + 0.002*
Correlation Coefficient (R²) 0.999*
Wavelength (λmax) 321 nm[1]

*Values are representative and may vary slightly based on instrumentation.

Table 2: Method Validation Parameters

Parameter Result
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
Intra-day Precision < 2.0%[1]
Inter-day Precision < 2.0%[1]
Limit of Detection (LOD) 0.84 µg/mL[1]

| Limit of Quantitation (LOQ) | 2.54 µg/mL[1] |

Visualizations

The following diagrams illustrate the experimental workflow for this analytical method.

G Experimental Workflow for UV-Vis Analysis cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_stock 1. Prepare 100 µg/mL Stock Solution prep_work 2. Prepare 10 µg/mL Working Standard prep_stock->prep_work Dilute 1:10 prep_cal 3. Prepare Calibration Standards (2-10 µg/mL) prep_stock->prep_cal Serial Dilutions measure_abs 6. Measure Absorbance of Standards at λmax prep_cal->measure_abs Analyze Samples scan_lambda 4. Scan Working Standard (200-400 nm) det_lambda 5. Determine λmax (321 nm) scan_lambda->det_lambda det_lambda->measure_abs plot_cal 7. Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_cal Generate Data validate 8. Perform Method Validation plot_cal->validate quantify 9. Quantify Unknown Sample plot_cal->quantify

References

Application Notes and Protocols for Testing the Antibacterial Activity of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a diverse class of phenolic compounds found widely in nature and are also accessible through synthetic routes.[1] These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. Notably, many coumarin derivatives have demonstrated potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[2][3] The emergence of multidrug-resistant (MDR) bacterial strains necessitates the discovery and development of novel antimicrobial agents. Coumarin derivatives, with their unique scaffold and potential for diverse chemical modifications, present a promising avenue for the development of new antibacterial drugs.[2]

The primary mechanism of antibacterial action for many coumarin derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase.[4] Specifically, they bind to the B subunit of this enzyme, competitively inhibiting its ATPase activity and thereby preventing the negative supercoiling of bacterial DNA, which is essential for DNA replication and repair.[4]

This document provides detailed protocols for the systematic evaluation of the antibacterial activity of coumarin derivatives, including the agar disk diffusion method for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation: Antibacterial Activity of Selected Coumarin Derivatives

The following tables summarize the antibacterial activity of various coumarin derivatives against common Gram-positive and Gram-negative bacterial strains.

Table 1: Zone of Inhibition of Coumarin Derivatives

Coumarin DerivativeBacterial StrainConcentrationZone of Inhibition (mm)Reference
3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureus-34.5[5]
3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Bacillus subtilis-24.0[5]
3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin)Staphylococcus aureus-24.0[5]
3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin)Bacillus subtilis-10.0[5]
4-Hydroxycoumarin Derivative 2Staphylococcus aureus-26.5 ± 0.84[6]
4-Hydroxycoumarin Derivative 3Staphylococcus aureus-26.0 ± 0.56[6]
4-Hydroxycoumarin Derivative 8Staphylococcus aureus-26.0 ± 0.26[6]
4-Hydroxycoumarin Derivative 5Salmonella typhimurium-19.5 ± 0.59[6]
4-Hydroxycoumarin Derivative 9Salmonella typhimurium-19.5 ± 0.32[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives

Coumarin DerivativeBacterial StrainMIC (µg/mL)MIC (µM)MIC (mM)Reference
Coumarin-benzoic acid hybrid 4cStaphylococcus aureus0.16–3.75--[7]
Coumarin-benzoic acid hybrid 42cStaphylococcus aureus0.21–6.28--[7]
7-Decanoate umbelliferone esterPseudomonas aeruginosa--0.5[8]
7-Laurate umbelliferone esterPseudomonas aeruginosa--0.5
7-Decanoate umbelliferone esterKlebsiella pneumoniae--1.0[8]
7-Laurate umbelliferone esterKlebsiella pneumoniae--1.0
7-Decanoate umbelliferone esterMethicillin-resistant S. aureus (MRSA)--1.0[8]
7-Laurate umbelliferone esterMethicillin-resistant S. aureus (MRSA)--1.0
4-O-Propionyl-6,7-dimethylcoumarinBacillus subtilis8--[9]
Coumarin-3-carboxylic acidBacillus cereus32--[10]
5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus--1.5[11]
5,7-dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus--1.5[11]
5,7-dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes--1.5[11]
5,7-dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus--1.5[11]
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faecium--1.7[11]
DicoumarolListeria monocytogenes--1.2[11]
Pyrazole Derivative 15Streptococcus faecalis3.91--[4]
Pyrazole Derivative 15 & 16Various bacterial strains1.95 - 15.6--[4]
Coumarin aminophosphonatesStaphylococcus aureus-0.5-[4]

Table 3: Minimum Bactericidal Concentration (MBC) of Coumarin Derivatives

Coumarin DerivativeBacterial StrainMBC (µg/mL)Reference
3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureus62.5[5]
3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Bacillus subtilis125[5]
Pyrazole Derivative 15Escherichia coli15.6[4]
Pyrazole Derivative 16Enterobacter cloacae15.6[4]

Experimental Protocols

Agar Disk Diffusion Method (Kirby-Bauer Method)

This method is a preliminary, qualitative or semi-quantitative test to screen for the antibacterial activity of coumarin derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test coumarin derivatives

  • Solvent for dissolving coumarin derivatives (e.g., DMSO, ethanol)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Coumarin Derivative Disks: Dissolve the coumarin derivatives in a suitable solvent to a known concentration. Aseptically impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the coumarin derivative solution and allow the solvent to evaporate completely. A disk impregnated with the pure solvent serves as a negative control. Standard antibiotic disks can be used as positive controls.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure a uniform lawn of bacterial growth.

  • Placement of Disks: Using sterile forceps, place the prepared coumarin derivative disks, the negative control disk, and the positive control disk onto the inoculated agar surface. Ensure the disks are placed firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a coumarin derivative that visibly inhibits the growth of a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test coumarin derivatives dissolved in a suitable solvent

  • Bacterial cultures grown to 0.5 McFarland turbidity standard and then diluted

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Protocol:

  • Preparation of Coumarin Derivative Dilutions: Prepare a stock solution of the coumarin derivative. In a 96-well plate, add 100 µL of sterile MHB to all wells. Add 100 µL of the coumarin derivative stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the coumarin derivative dilutions. This will bring the final volume in each well to 200 µL. Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the coumarin derivative at which there is no visible bacterial growth. A plate reader can also be used to measure the optical density at 600 nm (OD600) to determine growth inhibition.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of the coumarin derivative that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile MHA plates

  • Micropipette and sterile tips

  • Sterile spreader or inoculating loop

  • Incubator

Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 24-48 hours.

  • Data Analysis: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the coumarin derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Mandatory Visualizations

Experimental_Workflow cluster_screening Preliminary Screening cluster_mic MIC Determination cluster_mbc MBC Determination start Prepare Coumarin Derivative Disks inoculate Inoculate MHA Plate with Bacteria start->inoculate place_disks Place Disks on Agar inoculate->place_disks incubate_dd Incubate (16-24h) place_disks->incubate_dd measure_zones Measure Zone of Inhibition (mm) incubate_dd->measure_zones prepare_dilutions Prepare Serial Dilutions in 96-well Plate measure_zones->prepare_dilutions Active Compounds inoculate_mic Inoculate with Bacterial Suspension prepare_dilutions->inoculate_mic incubate_mic Incubate (16-20h) inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from MIC Plate Wells read_mic->subculture No Growth Wells incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc determine_mbc Determine MBC incubate_mbc->determine_mbc

Caption: Workflow for antibacterial activity testing of coumarin derivatives.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (A₂B₂) ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication ATP ATP ATP->DNA_Gyrase ATPase activity Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Coumarin Coumarin Derivative Coumarin->DNA_Gyrase Binds to B subunit Coumarin->ATP Cell_Death Cell Death

Caption: Mechanism of action of coumarin derivatives on bacterial DNA gyrase.

References

Microwave-Assisted Synthesis of Coumarin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2] The benzopyran-2-one core of coumarin serves as a versatile scaffold in medicinal chemistry and drug discovery.[3] Traditional methods for synthesizing coumarins often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions.[2][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of coumarin derivatives via several common named reactions.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This efficient energy transfer often results in:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]

  • Higher Product Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[4][6]

  • Enhanced Purity: The speed of the reactions can minimize the decomposition of reactants and products.

  • Energy Efficiency: Focused heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles.

  • "Green" Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[7]

Key Synthetic Methodologies

Several classical reactions for coumarin synthesis have been successfully adapted to microwave-assisted conditions. The most prominent include the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction.[1][8]

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[9] Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions.[7][9]

Experimental Protocol: Microwave-Assisted Pechmann Condensation (FeF₃ Catalyst)

This protocol is adapted from a solvent-free synthesis using iron(III) fluoride as an efficient and environmentally friendly catalyst.[9]

Materials:

  • Substituted Phenol (e.g., Resorcinol)

  • Ethyl acetoacetate

  • Iron(III) fluoride (FeF₃)

  • Microwave reactor (e.g., Synthwave 402 or similar)

  • Reaction vessel suitable for microwave synthesis

  • Ethyl acetate

  • Methanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine the substituted phenol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).

  • Mix the components thoroughly.

  • Place the vessel in the microwave reactor and irradiate at 450 W for 5-10 minutes. The reaction temperature should be maintained around 110 °C.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the vessel and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain the pure coumarin derivative.

Data Presentation: Pechmann Condensation

EntryPhenolProductCatalystMW Power (W)Time (min)Yield (%) (MW)Yield (%) (Conventional)Ref.
1Resorcinol7-Hydroxy-4-methylcoumarinFeF₃45079526 (60 min)[9][10]
2Phenol4-MethylcoumarinAmberlyst-15-204318 (20 min)[11]
3Resorcinol7-Hydroxy-4-methylcoumarinAmberlyst-15-2097-[11]
4Resorcinol7-Hydroxy-4-methylcoumarinFly Ash3001.598-[7]

Note: Reaction conditions for conventional methods may vary.

Workflow Diagram: Microwave-Assisted Pechmann Condensation

Pechmann_Condensation cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_product Final Product reagents Mix Phenol, Ethyl Acetoacetate, & Catalyst mw_irrad Irradiate in Microwave Reactor (e.g., 450W, 5-10 min) reagents->mw_irrad cool Cool to RT mw_irrad->cool filter Filter Catalyst cool->filter evap Evaporate Solvent filter->evap recrys Recrystallize evap->recrys product Pure Coumarin Derivative recrys->product

Caption: Workflow for microwave-assisted Pechmann condensation.

Knoevenagel Condensation

The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester or ethyl acetoacetate, in the presence of a basic catalyst like piperidine.[5][12] This method is highly efficient under microwave irradiation, often proceeding in a solvent-free manner.[5]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol is based on the solvent-free synthesis of coumarins using piperidine as a catalyst.[5]

Materials:

  • Salicylaldehyde or a derivative

  • Active methylene compound (e.g., ethyl 2-cyanoacetate)

  • Piperidine

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • In an open microwave-safe vessel, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for 1-10 minutes, monitoring the temperature.

  • After the irradiation is complete, cool the reaction mixture to room temperature.

  • The crude product often solidifies upon cooling.

  • Recrystallize the solid product from an appropriate solvent, such as ethanol, to yield the pure coumarin.

Data Presentation: Knoevenagel Condensation

EntryHydroxyaldehydeActive Methylene CompoundMW PowerTime (min)Temp (°C)Yield (%)Ref.
1SalicylaldehydeEthyl 2-cyanoacetate-19094[5]
2SalicylaldehydeEthyl acetoacetate-1012989[5]
35-BromosalicylaldehydeEthyl 2-cyanoacetate-613688[5]
42-Hydroxy-1-naphthaldehydeEthyl 2-cyanoacetate-517080[5]

Workflow Diagram: Microwave-Assisted Knoevenagel Condensation

Knoevenagel_Condensation cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_product Final Product reagents Mix Hydroxyaldehyde, Active Methylene Cmpd, & Piperidine mw_irrad Irradiate in Microwave Reactor (1-10 min) reagents->mw_irrad cool Cool to RT mw_irrad->cool recrys Recrystallize cool->recrys product Pure Coumarin Derivative recrys->product

Caption: Workflow for microwave-assisted Knoevenagel condensation.

Perkin Reaction

The Perkin reaction can also be utilized for coumarin synthesis, although it is more commonly associated with the synthesis of α,β-unsaturated carboxylic acids. In a related application, the Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids is significantly accelerated by microwave irradiation.[13]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes the efficient conversion of a 3-bromocoumarin to a benzofuran-2-carboxylic acid.[13]

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Microwave reactor

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the 3-bromocoumarin derivative in ethanol in a microwave-safe vessel.

  • Add an aqueous solution of sodium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • After cooling, transfer the reaction mixture to a beaker.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The product can be further purified by recrystallization if necessary.

Data Presentation: Perkin Rearrangement

EntrySubstrateMW Power (W)Time (min)Temp (°C)Yield (%)Ref.
13-bromo-4-methyl-6,7-dimethoxycoumarin30057999[13]
23-bromo-6,7-dimethoxycoumarin30057999[13]
33-bromo-4-methylcoumarin30057998[13]

Logical Relationship Diagram: Conventional vs. Microwave Heating

Heating_Comparison cluster_conv Conventional Heating cluster_mw Microwave Heating conv_start Reaction Mixture conv_heat Oil Bath / Heating Mantle conv_start->conv_heat conv_time Long Reaction Time (Hours) conv_heat->conv_time conv_yield Lower to Moderate Yield conv_time->conv_yield mw_start Reaction Mixture mw_heat Microwave Irradiation mw_start->mw_heat mw_time Short Reaction Time (Minutes) mw_heat->mw_time mw_yield High to Excellent Yield mw_time->mw_yield title Conventional vs. Microwave Synthesis of Coumarins

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Hydroxy-4-phenylcoumarin Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 7-hydroxy-4-phenylcoumarin fluorescence-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound and related derivatives.

Q1: Why is my fluorescence signal weak?

A1: A weak fluorescence signal can be attributed to several factors:

  • Suboptimal pH: The fluorescence of 7-hydroxycoumarin derivatives is pH-dependent. Ensure your buffer system maintains the optimal pH for your specific derivative. For many 7-hydroxycoumarins, fluorescence intensity can vary significantly with pH changes.[1][2]

  • Incorrect Excitation/Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for this compound. Optimal excitation is typically around 355-360 nm, with emission peaking near 455 nm.[3][4]

  • Low Concentration of the Fluorophore: The concentration of the this compound derivative may be too low. Consider increasing the concentration, but be mindful of potential inner filter effects at very high concentrations.

  • Fluorescence Quenching: The presence of quenching agents in your sample can significantly reduce the fluorescence signal. See the troubleshooting section on fluorescence quenching for more details.

  • Solvent Effects: The choice of solvent can influence fluorescence intensity. 7-hydroxycoumarins tend to exhibit stronger fluorescence in aqueous environments like PBS buffer compared to hydrophobic solvents.[3]

Q2: What is causing high background fluorescence in my assay?

A2: High background fluorescence can originate from multiple sources:

  • Autofluorescence from Assay Components: Media, serum, or other biological molecules in your sample can be inherently fluorescent. It is crucial to subtract the fluorescence of a blank sample (containing all components except the fluorophore) from your experimental readings.

  • Contaminated Reagents or Plates: Ensure that all buffers, reagents, and microplates are of high quality and free from fluorescent contaminants.

  • Light Leakage: Inadequate light shielding in the fluorometer can lead to elevated background readings.

Q3: My fluorescence signal is unstable and drifts over time. What should I do?

A3: Signal drift can be caused by:

  • Photobleaching: Continuous exposure of the fluorophore to the excitation light can lead to its degradation and a decrease in fluorescence. To minimize photobleaching, reduce the exposure time to the excitation source and use the lowest necessary excitation intensity.

  • Temperature Fluctuations: Temperature can affect the fluorescence quantum yield. Ensure that your experiments are conducted at a stable temperature.

  • Chemical Instability: The this compound derivative may be unstable in your assay buffer over the course of the experiment. Assess the stability of the fluorophore in your buffer by incubating it for the duration of the assay and measuring its fluorescence at different time points.

Q4: What is fluorescence quenching and how can I minimize it?

A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can be a desirable effect in certain assay formats like fluorescence displacement assays, but an unwanted interference in others.

  • Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state. This type of quenching is often dependent on the concentration of the quencher and the viscosity of the solvent.

  • Static Quenching: This occurs when the quencher forms a non-fluorescent complex with the fluorophore.

Troubleshooting Quenching:

  • Identify the Quencher: Potential quenchers in your assay could include heavy metal ions, certain amino acids, or other small molecules.[3]

  • Dilute the Sample: If the quencher is a component of your sample, dilution may help to reduce its effect.

  • Assay Re-design: In some cases, it may be necessary to modify the assay to remove the quenching species.

Experimental Protocols

Detailed Methodology for a Competitive Binding Fluorescence Displacement Assay

This protocol describes a competitive binding assay to identify and characterize inhibitors of a target protein that binds to a this compound-based fluorescent probe. This assay relies on the principle that the fluorescence of the probe is quenched upon binding to the target protein. When a competing inhibitor displaces the probe, the fluorescence is recovered.

Materials:

  • Target Protein (e.g., Macrophage Migration Inhibitory Factor - MIF)

  • This compound derivative (Fluorescent Probe)

  • Test Inhibitors

  • Assay Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare a stock solution of the fluorescent probe in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects on the fluorescence.

  • Assay Protocol:

    • In a 96-well plate, add the target protein solution.

    • Add the test inhibitor solutions at various concentrations.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-protein binding.

    • Add the fluorescent probe solution to all wells.

    • Incubate for another defined period (e.g., 10 minutes) at room temperature to allow the system to reach equilibrium.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).[3]

  • Controls:

    • Positive Control (Maximum Quenching): Target protein + Fluorescent Probe (no inhibitor).

    • Negative Control (No Quenching): Fluorescent Probe only (no target protein or inhibitor).

    • Vehicle Control: Target protein + Fluorescent Probe + DMSO (at the same final concentration as the inhibitor wells).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with buffer only).

    • Normalize the data to the positive and negative controls.

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value of the inhibitor.

Quantitative Data

Table 1: Spectroscopic Properties of this compound Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
This compound~355~455Not specified[3]
7-Hydroxy-4-methylcoumarin360448Not specified[4]
A 7-hydroxycoumarin derivativeNot specifiedNot specified0.32[3]

Table 2: Factors Influencing this compound Fluorescence

ParameterEffect on FluorescenceNotesReference
pH Highly dependentFluorescence intensity can change significantly with pH. Optimal pH should be determined empirically for each assay.[1][2]
Solvent Strong fluorescence in aqueous buffers (e.g., PBS)Fluorescence decreases in hydrophobic solvents.[3]
Quenchers Decreased fluorescenceHeavy metal ions and other molecules can quench fluorescence.[3]

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution add_protein Add Target Protein to 96-well Plate prep_protein->add_protein prep_probe Prepare Fluorescent Probe Solution add_probe Add Fluorescent Probe prep_probe->add_probe prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor Solutions prep_inhibitor->add_inhibitor add_protein->add_inhibitor incubate1 Incubate (10 min) add_inhibitor->incubate1 incubate1->add_probe incubate2 Incubate (10 min) add_probe->incubate2 read_fluorescence Measure Fluorescence (Ex/Em = 355/455 nm) incubate2->read_fluorescence analyze_data Normalize Data and Plot Dose-Response Curve read_fluorescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Experimental workflow for a competitive binding fluorescence displacement assay.

logical_relationship cluster_components Assay Components cluster_interactions Molecular Interactions protein Target Protein binding Protein-Probe Binding (Fluorescence Quenched) protein->binding probe Fluorescent Probe (this compound) probe->binding inhibitor Test Inhibitor displacement Inhibitor Displaces Probe (Fluorescence Restored) inhibitor->displacement binding->displacement Competitive Binding

Caption: Logical relationships in a fluorescence displacement assay.

References

methods for reducing non-specific binding of coumarin fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coumarin Fluorescent Probes

Welcome to the technical support center for coumarin-based fluorescent probes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of non-specific binding during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence and non-specific binding with coumarin probes?

High background fluorescence is a common issue that can obscure your specific signal. The main causes can be categorized as follows:

  • Probe-Related Issues:

    • Excess Probe Concentration: Using a higher concentration of the coumarin probe than necessary can lead to unbound dye molecules accumulating in the sample, increasing background noise.[1][2]

    • Hydrophobicity of the Dye: Coumarin dyes can be hydrophobic, leading to non-specific binding to cellular components like lipids and proteins through hydrophobic interactions.[3][4]

    • Probe Aggregation: At high concentrations or in suboptimal buffer conditions, fluorescent probes can form aggregates that bind non-specifically to the sample.

  • Sample and Buffer-Related Issues:

    • Autofluorescence: Many biological samples, including cells and tissues, have endogenous molecules (e.g., NADH, flavins) that fluoresce naturally, contributing to the background.[1][5]

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows the probe to attach to unintended targets.[6]

    • Improper Washing: Failure to thoroughly wash away unbound probes after staining is a major contributor to high background.[2]

  • Experimental Setup Issues:

    • Vessel Fluorescence: Plastic-bottom dishes and other imaging vessels can autofluoresce, adding to the background signal.[1]

Q2: How can I optimize my probe concentration to reduce non-specific binding?

Optimizing the probe concentration is a critical first step. A concentration that is too high will inevitably lead to increased background.

  • Recommendation: Perform a titration experiment to determine the optimal concentration of your coumarin probe. Test a range of concentrations below, at, and above the manufacturer's suggested concentration to find the best signal-to-noise ratio for your specific experimental conditions.[1]

Q3: What are the best blocking strategies to minimize non-specific interactions?

Blocking is essential to prevent the fluorescent probe from binding to unintended sites in your sample.[6] The goal is to saturate these non-specific sites with a protein-rich solution before introducing your probe.

  • Common Blocking Agents:

    • Bovine Serum Albumin (BSA): A widely used and effective blocking agent. It is important to use high-quality, IgG-free BSA to avoid cross-reactivity.[7][8]

    • Normal Serum: Serum from the same species as the secondary antibody (if used) is highly recommended.[6][7][8] This helps to block Fc receptors and other non-specific sites.

    • Non-fat Dry Milk or Casein: These are cost-effective options but should be avoided when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause high background.[6][7]

    • Commercial Blocking Buffers: Pre-formulated buffers are also available and are often optimized for performance and stability.

Blocking Agent Typical Concentration Key Considerations
Normal Serum5-10% (v/v) in bufferUse serum from the same species as the secondary antibody host.[7][8]
Bovine Serum Albumin (BSA)1-5% (w/v) in bufferUse IgG-free, protease-free BSA to prevent unwanted cross-reactivity.[7][8]
Non-fat Dry Milk1-5% (w/v) in bufferNot recommended for studies involving phosphoproteins.[7]
Fish Gelatin0.1-0.5% (w/v) in bufferA good alternative when using anti-goat or anti-bovine antibodies to avoid cross-reactivity with BSA or milk proteins.[9]

Troubleshooting Guides

Problem: High Background Signal Across the Entire Sample

This is often due to issues with probe concentration, blocking, or washing steps.

Troubleshooting Workflow ```dot

// Nodes start [label="High Background Signal?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Step 1: Titrate Probe\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_blocking [label="Step 2: Optimize\nBlocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_washing [label="Step 3: Enhance\nWash Steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_detergent [label="Step 4: Add Detergent\nto Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_autofluor [label="Step 5: Assess\nAutofluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Reduced Background\nImproved Signal-to-Noise", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conc [label="Is concentration optimized?"]; check_conc -> optimize_blocking [label="If background persists"]; optimize_blocking -> improve_washing [label="If background persists"]; improve_washing -> add_detergent [label="If background persists"]; add_detergent -> check_autofluor [label="If background persists"]; check_autofluor -> solution;

// Invisible edges for layout {rank=same; start} {rank=same; solution} }

Caption: Mechanisms of non-specific binding and corresponding technical interventions.

References

Technical Support Center: Overcoming Cellular Efflux of Coumarin-Based Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cellular efflux of coumarin-based molecular probes during experiments.

Troubleshooting Guides

Issue 1: Weak or No Intracellular Fluorescence Signal

You've treated your cells with a coumarin-based probe, but you observe a much weaker signal than expected, or no signal at all. This could be due to rapid efflux of the probe from the cells.

Troubleshooting Workflow:

start Start: Weak or No Signal check_probe Confirm Probe Viability (e.g., measure fluorescence in solution) start->check_probe check_instrument Verify Instrument Settings (e.g., excitation/emission wavelengths, gain) check_probe->check_instrument efflux_hypothesis Hypothesize Efflux Issue check_instrument->efflux_hypothesis inhibitor_exp Perform Experiment with Efflux Pump Inhibitor efflux_hypothesis->inhibitor_exp If probe and settings are correct signal_increase Signal Significantly Increased? inhibitor_exp->signal_increase efflux_confirmed Efflux Confirmed. Proceed to Mitigation Strategies. signal_increase->efflux_confirmed Yes other_issue Issue likely not efflux. Investigate other causes (e.g., probe permeability, cell health). signal_increase->other_issue No

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Detailed Steps:

  • Confirm Probe Integrity: Before troubleshooting cellular mechanisms, ensure your coumarin probe is fluorescently active. Prepare a dilute solution of your probe in a suitable solvent (e.g., DMSO, PBS) and measure its fluorescence using a fluorometer or plate reader. This will confirm that the probe itself has not degraded.

  • Verify Imaging System Settings: Double-check the excitation and emission wavelength settings on your microscope or plate reader to ensure they are optimal for your specific coumarin probe. Also, ensure the gain or exposure time is set appropriately.

  • Test for Efflux with a General Inhibitor: The most direct way to test for efflux is to co-incubate your cells with the coumarin probe and a broad-spectrum efflux pump inhibitor. If the intracellular fluorescence signal significantly increases in the presence of the inhibitor, it strongly suggests that cellular efflux is the primary issue.

Issue 2: High Signal Variability or "Mosaic" Staining

You observe that within the same cell population, some cells are brightly stained while others are dim or completely negative. This "mosaic" staining pattern is often a hallmark of differential efflux pump activity among cells.

Troubleshooting Steps:

  • Use an Efflux Pump Inhibitor: As with a generally weak signal, the first step is to treat the cells with an efflux pump inhibitor. A significant increase in the uniformity of staining across the cell population points to efflux as the root cause.

  • Sort Cell Populations (Optional): For in-depth analysis, you can use fluorescence-activated cell sorting (FACS) to separate the brightly stained ("low efflux") and dimly stained ("high efflux") populations. Subsequent analysis (e.g., qPCR for efflux pump gene expression) can confirm the underlying mechanism.

  • Consider Probe Modification: If inhibitors are not a viable long-term solution for your experiments (e.g., due to toxicity or off-target effects), you may need to consider using a different coumarin derivative that is less susceptible to efflux.

Frequently Asked Questions (FAQs)

Q1: Which efflux pumps are most likely responsible for removing my coumarin-based probe?

A1: While multiple transporters can be involved, the most common culprits in mammalian cells are ATP-binding cassette (ABC) transporters. Specifically, P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) have been shown to transport coumarin-based molecules.[1] In bacterial studies, the AcrAB-TolC system in Gram-negative bacteria and the NorA or MepA pumps in Staphylococcus aureus are frequently implicated.

Q2: What are some common efflux pump inhibitors I can use?

A2: A variety of inhibitors are available, with differing specificities and potencies. It's often necessary to test a few to find the most effective one for your cell type and probe.

Table 1: Common Efflux Pump Inhibitors

InhibitorTarget(s)Typical Working ConcentrationNotes
VerapamilP-gp (ABCB1)10 - 50 µMA commonly used first-line inhibitor. Can have off-target effects on calcium channels.
Cyclosporin AP-gp (ABCB1), others5 - 25 µMPotent inhibitor, but can also have immunosuppressive effects.
MK-571MRP family (ABCC)10 - 50 µMMore specific for MRP-type transporters.
GF120918 (Elacridar)P-gp (ABCB1), BCRP (ABCG2)0.5 - 2 µMA potent and more specific dual inhibitor.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Protonophores (disrupts proton motive force)10 - 100 µMBroad-spectrum, commonly used in bacteria. Can be toxic to mammalian cells.
Phenylalanine-arginine β-naphthylamide (PAβN)RND family (bacteria)20 - 100 µg/mLBroad-spectrum efflux pump inhibitor in Gram-negative bacteria.

Q3: How can I chemically modify my coumarin probe to reduce its susceptibility to efflux?

A3: While this requires synthetic chemistry expertise, certain structural modifications can reduce a probe's affinity for efflux transporters. Strategies include:

  • Increasing Hydrophilicity: Adding polar groups (e.g., sulfonates) can sometimes reduce recognition by efflux pumps that favor hydrophobic substrates.

  • Altering Charge: Introducing or modifying charged moieties can disrupt the interaction with the transporter's binding site.

  • Increasing Steric Hindrance: Adding bulky chemical groups near potential recognition sites on the coumarin scaffold can physically prevent the probe from fitting into the pump's binding pocket.

  • Using Smaller Fluorophores: When conjugating coumarin to another molecule, selecting a smaller, less hydrophobic fluorophore can reduce the likelihood of the entire conjugate being an efflux substrate.

Q4: Are there alternatives to using chemical inhibitors?

A4: Yes. Besides chemically modifying the probe, you can sometimes use cell lines that have been genetically modified to lack specific efflux pumps (knockout cell lines). This is a "cleaner" approach for mechanistic studies but is not always practical for all experimental setups.

Experimental Protocols

Protocol 1: 96-Well Plate-Based Efflux Assay

This protocol allows for the rapid, quantitative assessment of probe efflux and the efficacy of inhibitors in a high-throughput format.

Workflow Diagram:

start Seed cells in 96-well plate load_probe Load cells with coumarin probe (+/- inhibitor) start->load_probe wash Wash to remove extracellular probe load_probe->wash read_initial Measure initial fluorescence (T=0) wash->read_initial incubate Incubate at 37°C read_initial->incubate read_final Measure final fluorescence (T=x) incubate->read_final analyze Analyze data and calculate efflux read_final->analyze

Caption: Workflow for a 96-well plate-based efflux assay.

Methodology:

  • Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare working solutions of your coumarin probe in imaging buffer (e.g., HBSS).

    • Prepare solutions of the probe that also contain your chosen efflux pump inhibitor(s) at the desired concentrations.

    • Include a "no inhibitor" control and a "vehicle" control.

    • Remove the culture medium from the cells and add the probe solutions.

    • Incubate at 37°C for a predetermined loading time (e.g., 30-60 minutes).

  • Washing: Aspirate the probe-containing medium and wash the cells 2-3 times with ice-cold imaging buffer to remove any extracellular probe.

  • Fluorescence Measurement:

    • Add fresh, pre-warmed imaging buffer (with and without inhibitors, corresponding to the loading conditions) to the wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence at time zero (T=0).

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • Subtract the background fluorescence from a well with no cells.

    • Normalize the fluorescence at each time point to the T=0 reading for each well.

    • A rapid decrease in fluorescence over time in the "no inhibitor" control indicates active efflux. A slower decrease in the presence of an inhibitor indicates successful inhibition of efflux.

Protocol 2: Flow Cytometry-Based Efflux Assay

This protocol is useful for analyzing efflux at the single-cell level and for studying heterogeneous populations.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of approximately 1 x 10^6 cells/mL in imaging buffer.

  • Probe Loading:

    • Divide the cell suspension into tubes for your different conditions (e.g., control, +inhibitor).

    • Add the coumarin probe to each tube (and the inhibitor to the appropriate tubes).

    • Incubate at 37°C for the optimal loading time.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend in ice-cold imaging buffer. Repeat the wash step.

  • Efflux Initiation: Resuspend the final cell pellets in pre-warmed (37°C) imaging buffer (with and without inhibitors) and immediately proceed to the flow cytometer.

  • Data Acquisition:

    • Acquire data for a T=0 sample that has been kept on ice after washing to represent maximum probe loading.

    • For the efflux samples, acquire data over a time course (e.g., at 5, 15, and 30 minutes after resuspension in warm buffer).

  • Data Analysis:

    • Gate on the live cell population.

    • Analyze the geometric mean fluorescence intensity (MFI) for each sample at each time point.

    • Compare the MFI of the control and inhibitor-treated samples over time. A sustained high MFI in the inhibitor-treated sample compared to a decreasing MFI in the control sample indicates efflux inhibition.

Signaling Pathways and Logical Relationships

Efflux Pump Mechanism:

The diagram below illustrates the general mechanism by which ABC transporters efflux coumarin-based probes from the cell.

cluster_0 Cell Membrane transporter ABC Transporter (e.g., P-gp) probe_out Coumarin Probe (Extracellular) transporter->probe_out Efflux adp ADP + Pi transporter->adp probe_in Coumarin Probe (Extracellular) probe_intra Coumarin Probe (Intracellular) probe_in->probe_intra Passive Diffusion probe_intra->transporter atp ATP atp->transporter inhibitor Efflux Inhibitor inhibitor->transporter Blocks

Caption: Mechanism of ABC transporter-mediated efflux of coumarin probes.

References

Technical Support Center: 7-Hydroxycoumarin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-hydroxycoumarin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work. Below you will find frequently asked questions and troubleshooting guides to assist in optimizing your synthetic and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-hydroxycoumarin?

A1: The most widely used method for synthesizing 7-hydroxycoumarin (also known as umbelliferone) and its derivatives is the Pechmann condensation.[1][2][3][4][5] This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (such as ethyl acetoacetate) or malic acid in the presence of an acid catalyst.[1][2][6]

Q2: What are the typical acid catalysts used in the Pechmann condensation?

A2: A variety of acid catalysts can be employed. Concentrated sulfuric acid is a traditional and effective catalyst.[2][7] Other catalysts include polyphosphoric acid (PPA), Amberlyst-15 ion-exchange resins, and various Lewis acids like aluminum chloride.[1][2][3] The choice of catalyst can influence reaction time, temperature, and overall yield.[1][7]

Q3: What are the main challenges in the purification of 7-hydroxycoumarin?

A3: The primary challenges in purification include removing unreacted starting materials (especially resorcinol), separating the desired product from side products like chromones, and dealing with the compound's solubility.[1][8][9] Recrystallization is a common purification method, and selecting the appropriate solvent system is crucial for achieving high purity.[10][11] Column chromatography can also be used for more challenging separations.[11][12][13]

Q4: Why is my crude product a different color than the expected pale yellow or white?

A4: The formation of colored impurities is often due to side reactions or the degradation of the product, which can be exacerbated by high reaction temperatures or prolonged reaction times.[1] These impurities can sometimes be removed through recrystallization or by treating the solution with activated charcoal.

Troubleshooting Guides

Synthesis Phase

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in 7-hydroxycoumarin synthesis can stem from several factors. Here's a breakdown of common issues and solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Increasing the temperature up to a certain point (e.g., 110-130°C) can improve the yield, but excessive heat can lead to the formation of side products and degradation, thus decreasing the yield.[1][2] It is essential to optimize the temperature for your specific catalyst and reaction setup.

  • Incorrect Reaction Time: The reaction needs sufficient time to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1] However, excessively long reaction times can also lead to the formation of byproducts.[1]

  • Catalyst Inactivity or Inappropriate Choice: The choice and amount of catalyst are crucial. For instance, while concentrated sulfuric acid is effective, solid acid catalysts like Amberlyst-15 can offer advantages such as easier removal and reusability.[1] Ensure your catalyst is active and used in the appropriate concentration.

  • Foaming and Solidification of Reaction Mass: In some protocols, especially with sulfuric acid and malic acid, the reaction mixture can foam or solidify, which prevents effective stirring and leads to inconsistent results and lower yields.[6] One patented method suggests the addition of nitrobenzene to mitigate these issues, resulting in a more manageable reaction and reproducible yields.[6]

Purification Phase

Q: I'm having trouble removing unreacted resorcinol from my crude product. What's the best approach?

A: Resorcinol is more soluble in water than 7-hydroxycoumarin. You can wash the crude product with cold water to remove a significant portion of the unreacted resorcinol.[14] For more effective purification, recrystallization from an appropriate solvent system, such as aqueous ethanol, is highly effective.[7][10] The solubility of 7-hydroxycoumarin in hot ethanol is high, while it is much lower in cold ethanol/water, allowing for its selective crystallization upon cooling.

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of solution at a temperature above its melting point.[15] This often happens when the solution is supersaturated or if there are significant impurities that depress the melting point.[15] To resolve this:

  • Add more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to ensure the compound fully dissolves.[15]

  • Re-heat the solution to ensure complete dissolution.

  • Allow the solution to cool more slowly to encourage gradual crystal formation.

Q: After recrystallization, my product is still impure. What are my options?

A: If recrystallization does not yield a product of sufficient purity, consider the following:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.

  • Use a Different Solvent System: The initial solvent system may not be optimal for rejecting the specific impurities in your sample. Experiment with different solvent pairs. For 7-hydroxycoumarin, aqueous ethanol and aqueous acetic acid have been reported as effective.[10]

  • Column Chromatography: For difficult separations, column chromatography using silica gel or alumina is a reliable method.[11][12][13] A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) will need to be determined using TLC.

Data Presentation

Table 1: Effect of Catalyst and Temperature on 7-Hydroxy-4-methylcoumarin Yield

CatalystTemperature (°C)Reaction Time (min)Yield (%)Reference
Amberlyst-1511010095[1]
Amberlyst-1513010075[1]
Amberlyst-1515010055[1]
conc. H₂SO₄5 → Room Temp18 hours88[7]
InCl₃ (3 mol%)Room Temp-52-92[16]
Choline Chloride/L-tartaric acid110-60-98[16]

Table 2: Recrystallization Solvents and Recovery Rates for Coumarins

CompoundSolvent SystemOptimal Solvent CompositionRecovery (%)Reference
CoumarinAqueous Methanol40% Methanol86.4[10]
7-hydroxycoumarinAqueous Ethanol33% Ethanol82.2[10]
7-hydroxy-4-methylcoumarinAqueous Ethanol34% Ethanol-[10]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is adapted from a method using concentrated sulfuric acid as a catalyst.[7][14]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed ice and water

  • Ethanol (for recrystallization)

Procedure:

  • Carefully place concentrated sulfuric acid in a beaker and cool it in an ice bath, maintaining the temperature below 10°C.[14]

  • In a separate flask, dissolve resorcinol in ethyl acetoacetate.[14]

  • Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid. The temperature should be carefully monitored and maintained below 20°C during the addition, as the reaction is exothermic.[14]

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately 10-20 minutes.[14]

  • Remove the beaker from the ice bath and allow it to warm to room temperature. Let the reaction proceed for the specified time (e.g., 18 hours, though shorter times may be sufficient depending on conditions).[7]

  • Pour the reaction mixture into a larger beaker containing crushed ice and water with vigorous stirring.[7][14]

  • A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash it several times with cold water to remove residual acid and unreacted resorcinol.[14]

  • Dry the crude product before proceeding to purification.

Purification by Recrystallization

This protocol describes the purification of crude 7-hydroxy-4-methylcoumarin using an aqueous ethanol solvent system.[7][10][14]

Materials:

  • Crude 7-hydroxy-4-methylcoumarin

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask and gently heat the mixture on a hot plate to dissolve the solid.

  • Once the solid is dissolved, slowly add hot water to the solution until it becomes slightly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals completely. The melting point of pure 7-hydroxy-4-methylcoumarin is approximately 185°C.[3]

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Reactants (Resorcinol + β-ketoester) reaction Pechmann Condensation (Acid Catalyst) start->reaction 1. Mix quench Quench in Ice Water reaction->quench 2. Reaction filtration1 Vacuum Filtration & Wash quench->filtration1 3. Precipitate crude Crude Product filtration1->crude 4. Isolate dissolve Dissolve in Hot Solvent crude->dissolve 5. Transfer cool Slow Cooling & Crystallization dissolve->cool 6. Saturate filtration2 Vacuum Filtration & Wash cool->filtration2 7. Crystallize pure Pure 7-Hydroxycoumarin filtration2->pure 8. Isolate Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp Suboptimal Temperature? start->temp time Incorrect Reaction Time? start->time catalyst Catalyst Issue? start->catalyst mixing Poor Mixing/ Solidification? start->mixing optimize_temp Optimize Temperature (e.g., 110-130°C) temp->optimize_temp Yes monitor_tlc Monitor with TLC to Determine Optimal Time time->monitor_tlc Yes check_catalyst Verify Catalyst Activity/ Try Alternative (e.g., Solid Acid) catalyst->check_catalyst Yes improve_stirring Use Additives (e.g., Nitrobenzene) or Mechanical Stirring mixing->improve_stirring Yes

References

methods to improve the yield of 7-hydroxy-4-phenylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-hydroxy-4-phenylcoumarin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with ethyl benzoylacetate.

Q2: What are the key factors influencing the yield of the Pechmann condensation for this compound?

A2: The primary factors that significantly impact the reaction yield include the choice of catalyst, reaction temperature, reaction time, and the purity of the starting materials. The absence of a solvent (solvent-free conditions) has also been shown to be effective.

Q3: What are some common side products that can form during the synthesis?

A3: Undesired side products may include chromone derivatives, products from the self-condensation of ethyl benzoylacetate, and intermediates from incomplete cyclization or dehydration.[1][2] At excessively high temperatures, charring and tar formation can also occur.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (resorcinol and ethyl benzoylacetate) and the formation of the this compound product.

Q5: What is a general purification strategy for the crude product?

A5: A common purification method involves precipitating the crude product by pouring the reaction mixture into ice-cold water. The collected solid can then be washed with cold water and further purified by recrystallization from a suitable solvent, such as ethanol.[3] In some cases, dissolving the crude product in a dilute sodium hydroxide solution and then re-precipitating it by adding acid can help remove non-phenolic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate catalyst. - Reaction temperature is too low. - Insufficient reaction time. - Impure starting materials.- Catalyst: Use a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a solid acid catalyst like Amberlyst-15. Ensure the catalyst is not old or deactivated. - Temperature: Gradually increase the reaction temperature. For many Pechmann condensations, temperatures between 75°C and 130°C are effective.[3] Monitor for potential side product formation at higher temperatures. - Time: Extend the reaction time and monitor the progress using TLC. Some reactions may require several hours to reach completion. - Purity: Ensure that resorcinol and ethyl benzoylacetate are of high purity.
Formation of a Dark Tar-like Substance - Reaction temperature is too high, leading to decomposition. - Prolonged reaction time at elevated temperatures.- Temperature Control: Carefully control the reaction temperature. Use an oil bath for uniform heating. Reduce the temperature if you observe charring. - Reaction Time: Optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
Solidification of the Reaction Mixture - High concentration of reactants. - Precipitation of the product or intermediates from the reaction medium.- Mechanical Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture. - Solvent: While often performed neat, in cases of severe solidification, a high-boiling inert solvent could be cautiously introduced, though this may impact reaction rate.
Difficulty in Product Purification - Presence of multiple side products. - Oily crude product that does not solidify.- Optimized Reaction Conditions: Revisit the reaction conditions (catalyst, temperature, time) to minimize side product formation. - Purification Strategy: If the product is oily, try triturating it with a non-polar solvent to induce solidification. Column chromatography may be necessary for separating the desired product from persistent impurities.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on coumarin synthesis, primarily focusing on the Pechmann condensation. While much of the detailed quantitative data is for the closely related 7-hydroxy-4-methylcoumarin, the general trends are informative for the synthesis of the 4-phenyl derivative. A specific study using ethyl benzoylacetate provides direct insight.

Table 1: Effect of Different Catalysts on Coumarin Synthesis

CatalystSubstrateTemperature (°C)TimeYield (%)Reference
Sulfamic AcidResorcinol & Ethyl Benzoylacetate10018 h60[4]
Conc. H₂SO₄Resorcinol & Ethyl AcetoacetateRT18 h88[5]
Polyphosphoric AcidResorcinol & Ethyl Acetoacetate75-8020-25 min-[3]
Amberlyst-15Resorcinol & Ethyl Acetoacetate110100 min~95[6]
Sulfated Zirconiam-Hydroxy Phenol & Ethyl Acetoacetate1703 h94[7]
Zn₀.₉₂₅Ti₀.₀₇₅OPhloroglucinol & Ethyl Acetoacetate110-88[8]

Table 2: Effect of Temperature on Yield (7-hydroxy-4-methylcoumarin)

Temperature (°C)Yield (%)
40Low
80Moderate
110~95
150Decreased

Data extrapolated from trends described in[6].

Experimental Protocols

Protocol 1: Pechmann Condensation using Sulfamic Acid

This protocol is adapted for the synthesis of this compound.[4]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 mmol) and ethyl benzoylacetate (1.2 mmol).

  • Catalyst Addition: Add sulfamic acid (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture at 100°C with continuous stirring for 18-24 hours.

  • Work-up: After cooling to room temperature, add distilled water to the reaction mixture and stir until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Pechmann Condensation using Concentrated Sulfuric Acid

This is a general protocol for coumarin synthesis that can be adapted for this compound.[5]

  • Acid Preparation: In a flask equipped with a stirrer and placed in an ice bath, add concentrated sulfuric acid.

  • Reactant Addition: Slowly add a pre-mixed solution of resorcinol and ethyl benzoylacetate to the chilled sulfuric acid while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 18 hours).

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Resorcinol & Ethyl Benzoylacetate catalyst Add Catalyst (e.g., H₂SO₄, PPA) reactants->catalyst heating Heat and Stir (e.g., 75-130°C) catalyst->heating monitoring Monitor with TLC heating->monitoring precipitation Pour into Ice Water heating->precipitation filtration Filter Crude Product precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure 7-Hydroxy-4- phenylcoumarin recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_temp Is Temperature Optimal? start->check_temp check_cat Is Catalyst Active? check_temp->check_cat Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_cat->check_time Yes change_cat Use Fresh/Different Catalyst check_cat->change_cat No check_purity Are Reagents Pure? check_time->check_purity Yes increase_time Extend Reaction Time check_time->increase_time No purify_reagents Purify/Use New Reagents check_purity->purify_reagents No success Yield Improved increase_temp->success change_cat->success increase_time->success purify_reagents->success

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Understanding the Effect of pH on 7-Hydroxycoumarin Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-hydroxycoumarin as a fluorescent probe, with a specific focus on the influence of pH on its fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of 7-hydroxycoumarin sensitive to pH?

A1: The fluorescence of 7-hydroxycoumarin is highly dependent on pH due to the protonation state of its 7-hydroxyl group. In solution, 7-hydroxycoumarin exists in equilibrium between a protonated (phenolic) form and a deprotonated (phenolate) form. These two forms have distinct absorption and emission spectra. The ground state pKa of the hydroxyl group is approximately 7.8, while the excited state pKa is significantly lower, around 0.4. This substantial difference in acidity between the ground and excited states leads to the pronounced pH-dependent fluorescence.

Q2: Which form of 7-hydroxycoumarin is more fluorescent?

A2: The deprotonated (phenolate) form of 7-hydroxycoumarin, which is predominant at alkaline pH, exhibits significantly stronger fluorescence compared to the protonated (phenolic) form found at acidic pH.

Q3: What are the optimal excitation and emission wavelengths for 7-hydroxycoumarin?

A3: The optimal wavelengths depend on the pH of the solution.

  • At acidic pH (protonated form): The absorption maximum is around 320-325 nm, with fluorescence emission in the blue region, typically around 385-390 nm.

  • At alkaline pH (deprotonated form): The absorption maximum shifts to a longer wavelength, around 360-370 nm, and the fluorescence emission is observed in the blue-green region, at approximately 450-460 nm.

Q4: What is the isobestic point of 7-hydroxycoumarin, and why is it useful?

A4: An isobestic point is a specific wavelength at which the molar absorptivity of a substance is the same for two or more species in equilibrium. For 7-hydroxycoumarin, there is an isobestic point in the absorption spectra where the protonated and deprotonated forms have the same absorbance. Excitation at this wavelength can be useful in ratiometric measurements to minimize the effects of concentration variations.

Data Presentation

The following tables summarize the key photophysical properties of 7-hydroxycoumarin at different pH values. Please note that the fluorescence intensity values are illustrative and can vary depending on the specific experimental conditions, instrumentation, and concentration.

Table 1: pH-Dependent Spectral Properties of 7-Hydroxycoumarin

pHPredominant FormAbsorption λmax (nm)Emission λmax (nm)
< 6Protonated~325~390
7.4Mixed Population~325 and ~365~450
> 9Deprotonated~365~455

Table 2: Illustrative Relative Fluorescence Intensity of 7-Hydroxycoumarin at Various pH Values

pHRelative Fluorescence Intensity (Arbitrary Units)
2.010
4.025
6.050
7.075
7.485
8.095
9.0100
10.098
12.090

Experimental Protocols

Protocol 1: Determination of the pH Profile of 7-Hydroxycoumarin Fluorescence

Objective: To measure the fluorescence intensity of 7-hydroxycoumarin over a range of pH values to generate a pH-response curve.

Materials:

  • 7-hydroxycoumarin stock solution (e.g., 10 mM in DMSO or ethanol)

  • A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10, and glycine-NaOH for pH 9-12)

  • pH meter

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a working solution of 7-hydroxycoumarin: Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Prepare a series of buffered solutions: Prepare a set of buffers with varying pH values (e.g., from pH 2 to 12 in 1-unit increments).

  • Sample Preparation: For each pH value, add a small aliquot of the 7-hydroxycoumarin working solution to the corresponding buffer in a quartz cuvette to achieve the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.

  • pH Measurement: Accurately measure and record the final pH of each solution using a calibrated pH meter.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the isosbestic point (if known) or to the excitation maximum of the deprotonated form (e.g., 365 nm) for optimal sensitivity at higher pH.

    • Record the fluorescence emission spectrum for each sample.

    • Determine the fluorescence intensity at the emission maximum of the deprotonated form (e.g., 455 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting curve can be used to determine the apparent pKa of 7-hydroxycoumarin under your experimental conditions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no fluorescence signal 1. Incorrect excitation or emission wavelengths.2. pH of the solution is too acidic.3. Concentration of 7-hydroxycoumarin is too low.4. Instrument settings are not optimized.1. Verify the wavelength settings based on the expected form of the fluorophore at your experimental pH.2. Increase the pH of the solution to favor the more fluorescent deprotonated form.3. Increase the concentration of 7-hydroxycoumarin.4. Adjust the slit widths and detector gain on the fluorometer.
Fluorescence intensity is unstable or drifting 1. Photobleaching of the fluorophore due to prolonged exposure to the excitation light.2. Temperature fluctuations in the sample compartment.3. Chemical instability of 7-hydroxycoumarin at extreme pH values over time.1. Minimize the exposure time to the excitation light. Use a shutter if available. Reduce the excitation light intensity.2. Allow the instrument and samples to equilibrate to a stable temperature.3. Prepare fresh solutions and perform measurements promptly after preparation.
Inconsistent results between experiments 1. Inaccurate pH measurements.2. Buffer composition is affecting the fluorescence.3. Variations in the final concentration of 7-hydroxycoumarin.1. Calibrate the pH meter with fresh, certified standards before each use.2. Use the same buffer system for all comparable experiments. Be aware that some buffer components can quench fluorescence.3. Ensure accurate and consistent pipetting of the stock solution.
Inner filter effect The concentration of 7-hydroxycoumarin is too high, leading to self-absorption of the emitted light.Dilute the sample to a lower concentration where the absorbance at the excitation wavelength is typically below 0.1.

Visualizations

pH_Effect_on_7_Hydroxycoumarin cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Protonated_Ground Protonated Form (Phenol) Low Fluorescence Deprotonated_Ground Deprotonated Form (Phenolate) High Fluorescence Protonated_Ground->Deprotonated_Ground + OH- Protonated_Excited Protonated Form (Excited Phenol) Protonated_Ground->Protonated_Excited Excitation (~325 nm) Deprotonated_Excited Deprotonated Form (Excited Phenolate) Deprotonated_Ground->Deprotonated_Excited Excitation (~365 nm) Protonated_Excited->Protonated_Ground Fluorescence (~390 nm) Protonated_Excited->Deprotonated_Excited Fast ESPT Deprotonated_Excited->Deprotonated_Ground Fluorescence (~455 nm)

Caption: pH-dependent equilibrium of 7-hydroxycoumarin.

experimental_workflow start Start prep_stock Prepare 7-Hydroxycoumarin Stock Solution start->prep_stock prep_samples Prepare Samples by Mixing Stock and Buffers prep_stock->prep_samples prep_buffers Prepare Buffers of Varying pH prep_buffers->prep_samples measure_ph Measure Final pH of Each Sample prep_samples->measure_ph measure_fluor Measure Fluorescence Intensity measure_ph->measure_fluor analyze Plot Fluorescence Intensity vs. pH measure_fluor->analyze end End analyze->end

Caption: Experimental workflow for pH titration.

Validation & Comparative

A Comparative Analysis of Biological Activity in 7-Hydroxy-4-phenylcoumarin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 7-Hydroxy-4-phenylcoumarin and its analogs, supported by experimental data from recent studies. The structural scaffold of coumarin, particularly this compound, serves as a privileged template in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities. This analysis focuses on key therapeutic areas, including anticancer, enzyme inhibitory, and antioxidant activities, to facilitate the identification of promising lead compounds and guide future drug design efforts.

Comparative Anticancer Activity

Analogs of 7-hydroxycoumarin have been extensively studied for their cytotoxic effects against various human cancer cell lines. Modifications to the core structure, such as the addition of heterocyclic moieties (triazoles) or functional groups, have been shown to significantly enhance antiproliferative activity.

A notable strategy involves linking this compound with 1,2,4-triazole moieties. This approach has yielded compounds with significantly stronger antitumour activity than the parent compound and even the positive control, 5-fluorouracil.[1] For instance, the analog 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (referred to as compound 4d in one study) demonstrated potent activity against the AGS human gastric cancer cell line.[1] Similarly, hybrid molecules combining 7-hydroxy-4-methylcoumarin with cinnamic acid have also shown promising cytotoxic effects.[2]

Table 1: Cytotoxic Activity (IC₅₀) of this compound Analogs in Human Cancer Cell Lines

Compound/Analog Cancer Cell Line IC₅₀ (µM) Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (Gastric) 2.63 ± 0.17 [1]
This compound (Parent Compound) AGS (Gastric) > 50 [1]
5-Fluorouracil (Control) AGS (Gastric) 14.21 ± 1.04 [1]
Coumarin-Cinnamic Acid Hybrid (Compound 4) HL60 (Leukemia) 8.09 [2]
Coumarin-Cinnamic Acid Hybrid (Compound 8b) HepG2 (Liver) 13.14 [2]
7,8-Dihydroxy-4-methylcoumarin with C3 n-decyl chain (Compound 11) LS180 (Colon) 25.2 [3]
7,8-Dihydroxy-4-methylcoumarin with C3 n-decyl chain (Compound 11) MCF-7 (Breast) 25.1 [3]

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562 (Leukemia) | 45.8 |[3] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anticancer effects of these analogs are often attributed to their ability to induce cell cycle arrest and apoptosis.[1][4] Flow cytometry analysis has revealed that potent analogs can arrest cancer cells in the G2/M phase of the cell cycle.[1] Mechanistic studies on related 7-hydroxy-4-methylcoumarin derivatives suggest that their anticancer potential involves the modulation of key signaling proteins. This includes the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins such as Bax and Bad, ultimately leading to the activation of caspases and programmed cell death.[5]

G Fig. 1: Generalized Apoptotic Pathway Induced by Coumarin Analogs cluster_stimulus External Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Mitochondrial Pathway & Caspase Cascade Coumarin 7-Hydroxycoumarin Analog Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Coumarin->Bcl2 inhibits Bax Bax/Bad (Pro-apoptotic) (Up-regulated) Coumarin->Bax activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway induced by coumarin analogs.

Comparative Enzyme Inhibition

7-Hydroxycoumarin analogs have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. The inhibitory activity and selectivity are highly dependent on the substitution pattern on the coumarin scaffold.

Cytochrome P450 (CYP) Inhibition

Certain dihydroxycoumarin derivatives are potent inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens. Structure-activity relationship (SAR) analysis shows that hydroxyl groups are critical for inhibition, with the position of substitution being key.[6] 6,7-dihydroxycoumarin, for example, is a potent CYP2A6 inhibitor with an IC₅₀ value comparable to the positive control, methoxalen.[6]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

MIF is a proinflammatory cytokine implicated in various inflammatory diseases. Phenyl substitution at the 3-position of the 7-hydroxycoumarin scaffold provides a significant enhancement in inhibitory potency against the tautomerase activity of MIF.[7] Further modifications to this phenyl ring can fine-tune the activity.

Table 2: Enzyme Inhibitory Activity of 7-Hydroxycoumarin Analogs

Compound/Analog Target Enzyme IC₅₀ / Kᵢ (µM) Reference
6,7-Dihydroxycoumarin CYP2A6 IC₅₀: 0.39 [6]
7,8-Dihydroxycoumarin CYP2A6 IC₅₀: 4.61 [6]
Methoxalen (Control) CYP2A6 IC₅₀: 0.43 [6]
3-Phenyl-7-hydroxycoumarin MIF Tautomerase Kᵢ: 1.17 ± 0.10 [7]

| 3-(p-bromophenyl)-7-hydroxycoumarin | MIF Tautomerase | Kᵢ: 0.31 ± 0.02 |[7] |

Comparative Antioxidant Activity

The phenolic hydroxyl group at the C7 position imparts significant antioxidant and free radical scavenging properties to the coumarin core. The introduction of additional hydroxyl or other electron-donating groups can further enhance this activity.

The antioxidant potential of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or chemiluminescence-based methods.[8][9][10] Studies on 4-hydroxycoumarin derivatives show that compounds with a hydroxyphenyl group exhibit the best scavenger activity.[8][9] Furthermore, derivatization with thiosemicarbazide moieties has been shown to produce analogs with scavenging activity towards DPPH radicals that is comparable to or even better than ascorbic acid.[10]

Table 3: Antioxidant Activity of 7-Hydroxycoumarin Analogs

Compound/Analog Assay Activity Metric Result Reference
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (SS-14) Luminol-dependent Chemiluminescence Scavenger Activity Best activity at 10⁻⁴ mol/L [8][9]
Coumarinyl Thiosemicarbazides DPPH Radical Scavenging Scavenging Activity Same or better than ascorbic acid [10]
7-hydroxy-4-methyl-8-(hydrazonomethyl)coumarin derivative (D9) DPPH Radical Scavenging IC₅₀ (µg/ml) 69.76 [11]

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC₅₀ (µg/ml) | 75.47 |[11] |

Experimental Protocols & Workflow

The biological evaluation of this compound analogs typically follows a standardized workflow from synthesis to activity screening.

G Fig. 2: General Workflow for Biological Evaluation sub_syn 1. Synthesis of Coumarin Analogs sub_char 2. Structural Characterization (NMR, IR, Mass Spec) sub_syn->sub_char sub_screen 3. In Vitro Biological Screening (e.g., MTT, DPPH, Enzyme Assays) sub_char->sub_screen sub_data 4. Data Analysis (IC₅₀ Determination, SAR) sub_screen->sub_data sub_data->sub_syn SAR Feedback sub_lead 5. Lead Compound Identification sub_data->sub_lead sub_opt 6. Further Optimization & In Vivo Studies sub_lead->sub_opt

Caption: General workflow for biological evaluation.

A. Protocol for MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., AGS, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

B. Protocol for DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[11]

References

A Comparative Guide to HSA Binding: 7-Hydroxy-4-phenylcoumarin vs. 4-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding interactions of two coumarin derivatives, 7-Hydroxy-4-phenylcoumarin and 4-hydroxycoumarin, with Human Serum Albumin (HSA). Understanding these interactions is crucial for drug development, as HSA binding significantly influences the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document summarizes key binding parameters, outlines detailed experimental protocols, and visualizes relevant workflows.

Executive Summary

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of numerous drugs. The extent of drug binding to HSA affects its distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy and potential for adverse effects. This guide focuses on two coumarin derivatives: this compound, a fluorescent compound with potential therapeutic applications, and 4-hydroxycoumarin, the fundamental backbone of several anticoagulant drugs, including warfarin.

While direct comparative experimental data for this compound binding to HSA is limited in publicly available literature, this guide utilizes data from a closely related analog, 7-hydroxy-3-phenylcoumarin, binding to Bovine Serum Albumin (BSA), a widely accepted substitute for HSA in such studies. For 4-hydroxycoumarin, direct quantitative binding data with HSA is also scarce; therefore, data for the parent coumarin molecule is presented as a baseline reference.

Quantitative Data Comparison

The following tables summarize the key binding parameters for the interaction of the coumarin derivatives with serum albumin, based on available experimental data.

Table 1: Binding and Quenching Constants

CompoundSerum AlbuminBinding Constant (K_a) (M⁻¹)Stern-Volmer Quenching Constant (K_sv) (M⁻¹)Number of Binding Sites (n)
7-Hydroxy-3-phenylcoumarin derivative (K4)BSA1.73 x 10⁷5.87 x 10⁵~1
Coumarin (parent molecule)HSA2.41 x 10⁴2.46 x 10⁴0.955

Data for 7-hydroxy-3-phenylcoumarin derivative (K4) is from a study on its interaction with Bovine Serum Albumin (BSA). Data for the parent coumarin molecule is presented as a reference for 4-hydroxycoumarin.

Table 2: Thermodynamic Parameters

CompoundSerum AlbuminGibbs Free Energy (ΔG°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (ΔS°) (J/mol·K)Dominant Binding Forces
7-Hydroxy-3-phenylcoumarin derivative (K4)BSA-41.29--Spontaneous interaction
Coumarin Derivatives (general)HSA-NegativePositiveHydrophobic interactions and hydrogen bonds

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of coumarins to HSA.

Fluorescence Spectroscopy

Fluorescence quenching is a widely used technique to study the binding of small molecules to proteins. The intrinsic fluorescence of HSA, primarily due to its tryptophan residue (Trp-214), is quenched upon the binding of a ligand.

Objective: To determine the binding constant (K_a) and the Stern-Volmer quenching constant (K_sv).

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound or 4-hydroxycoumarin

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 1 x 10⁻⁵ M) in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the coumarin derivative (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in phosphate buffer.

  • Titration:

    • Place a fixed volume of the HSA solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of HSA alone (excitation at ~280 nm or ~295 nm to selectively excite tryptophan, emission scan from 300-450 nm).

    • Successively add small aliquots of the coumarin solution to the HSA solution.

    • After each addition, incubate the mixture for a short period (e.g., 5 minutes) to allow for equilibrium to be reached.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (coumarin), respectively, [Q] is the quencher concentration, k_q is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

    • Calculate the binding constant (K_a) and the number of binding sites (n) using the double logarithm regression curve: log[(F₀ - F) / F] = log(K_a) + n log[Q]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the secondary structure of HSA upon ligand binding.

Objective: To assess changes in the α-helical content of HSA upon binding of the coumarin derivative.

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound or 4-hydroxycoumarin

  • Phosphate buffer (pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of HSA and the coumarin derivative in phosphate buffer at various molar ratios.

  • Spectral Measurement:

    • Record the far-UV CD spectra (190-260 nm) of HSA alone and in the presence of increasing concentrations of the coumarin derivative.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the spectrum of the buffer alone as a baseline.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Analyze the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Changes in the CD signal, particularly at 208 and 222 nm, indicate alterations in the secondary structure of HSA.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of the binding studies.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results HSA_stock HSA Stock (Phosphate Buffer) Titration Fluorescence Titration HSA_stock->Titration CD_measurement CD Measurement HSA_stock->CD_measurement Coumarin_stock Coumarin Stock (Ethanol/DMSO) Coumarin_stock->Titration Coumarin_stock->CD_measurement SV_plot Stern-Volmer Plot Titration->SV_plot DL_plot Double Logarithm Plot Titration->DL_plot CD_analysis Secondary Structure Analysis CD_measurement->CD_analysis Binding_params Binding Parameters (Ka, Ksv, n) SV_plot->Binding_params DL_plot->Binding_params Conformational_changes Conformational Changes CD_analysis->Conformational_changes

Caption: Experimental workflow for HSA-coumarin binding studies.

Fluorescence_Quenching cluster_legend Mechanism HSA_free HSA (Fluorescent) HSA_bound HSA-Coumarin Complex (Quenched) HSA_free->HSA_bound Binding Coumarin Coumarin (Quencher) Coumarin->HSA_bound key Intrinsic fluorescence of HSA is quenched upon binding of the coumarin molecule.

Caption: Mechanism of fluorescence quenching in HSA-coumarin interaction.

Pharmacological Significance

The binding of coumarin derivatives to HSA has significant implications for their pharmacological profile:

  • Distribution and Half-life: Strong binding to HSA can increase the half-life of a drug in the bloodstream by protecting it from metabolism and excretion. This can lead to a longer duration of action. However, only the unbound fraction of the drug is pharmacologically active.[1]

  • Drug-Drug Interactions: Co-administration of drugs that compete for the same binding site on HSA can lead to displacement of one drug by another, increasing its free concentration and potentially leading to toxicity. Coumarin derivatives are known to bind to specific sites on HSA, and understanding these sites is crucial for predicting potential drug-drug interactions.[2]

  • Anticoagulant Activity: For 4-hydroxycoumarin-based anticoagulants like warfarin, binding to HSA is a key determinant of their pharmacokinetic variability and the need for careful dose monitoring.

  • Anti-inflammatory and Anti-cancer Potential: The binding of 7-hydroxycoumarin derivatives to HSA can influence their delivery to target tissues and their overall efficacy as potential anti-inflammatory or anti-cancer agents.[3]

Conclusion

The interaction of coumarin derivatives with Human Serum Albumin is a critical factor influencing their therapeutic potential. While direct comparative data for this compound and 4-hydroxycoumarin binding to HSA is not extensively available, studies on analogous compounds provide valuable insights. The 7-hydroxy-phenylcoumarin scaffold appears to exhibit strong, spontaneous binding to serum albumin, primarily driven by hydrophobic interactions. The binding of 4-hydroxycoumarin, inferred from its parent structure, is weaker but still significant for its pharmacological activity.

Further research focusing on a direct comparison of these two molecules with HSA using the experimental protocols outlined in this guide would provide a more definitive understanding of their relative binding affinities and the therapeutic implications thereof. This would be invaluable for the rational design and development of new coumarin-based drugs with optimized pharmacokinetic profiles.

References

A Comparative Guide: 7-Hydroxy-4-phenylcoumarin vs. Warfarin as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that influences the accuracy and efficiency of binding assays and high-throughput screening. This guide provides a detailed, objective comparison between 7-Hydroxy-4-phenylcoumarin and Warfarin, two fluorescent molecules employed to investigate molecular interactions. This comparison is based on their photophysical properties, binding affinities, and practical applications in experimental settings, supported by experimental data from peer-reviewed studies.

Performance at a Glance: Quantitative Comparison

The following tables summarize the key performance indicators for this compound and Warfarin as fluorescent probes, primarily in the context of their interaction with proteins.

Photophysical Properties This compound Derivatives Warfarin
Excitation Wavelength (λex) ~340 - 360 nm~310 - 320 nm
Emission Wavelength (λem) ~450 - 510 nm~380 - 390 nm
Stokes Shift ~100 - 170 nm~70 - 80 nm
Quantum Yield (Φ) Up to 0.32 (bound to MIF)Enhancement upon binding to HSA
Photostability Generally good for coumarin derivativesSusceptible to photolysis
Binding Affinity to Proteins This compound Derivatives Warfarin
Target Protein (Example) Macrophage Migration Inhibitory Factor (MIF), Human Serum Albumin (HSA)Human Serum Albumin (HSA)
Binding Site Tautomerase active site (MIF), Sudlow site I (HSA)Sudlow site I (HSA)
Binding Constant (Ka) High affinity (nM range for MIF)High affinity (~10^5 M⁻¹) for HSA

In-Depth Analysis

This compound and its derivatives are part of the broader coumarin family, known for their versatility as fluorescent probes. They typically exhibit high quantum yields and good photostability. For instance, a specific 7-hydroxycoumarin derivative developed as a probe for Macrophage Migration Inhibitory Factor (MIF) shows a quantum yield of 0.32 when bound to the protein.[1] Coumarins are valued for their tunable spectral properties, which can be modified through chemical substitutions.

Warfarin , a well-known anticoagulant, also possesses intrinsic fluorescence that is significantly enhanced upon binding to proteins, most notably Human Serum Albumin (HSA).[][3] This property has been extensively utilized to study drug-protein interactions and for displacement assays at Sudlow site I of HSA.[3] The fluorescence enhancement is primarily attributed to the viscous microenvironment of the protein's binding pocket.[4] While a useful tool, warfarin's application as a general-purpose fluorescent probe is limited by its specific binding to the warfarin site on albumin and its known pharmacological activity.

Experimental Protocols

Fluorescence Displacement Assay

A common application for both probes is in competitive binding assays to determine the binding affinity of a test compound. The principle involves the displacement of the fluorescent probe from its protein binding site by a competing ligand, leading to a change in the fluorescence signal.

Experimental Workflow: Fluorescence Displacement Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagents Prepare Solutions: - Fluorescent Probe - Protein (e.g., HSA) - Test Compound - Buffer incubation1 Incubate Protein + Probe (Formation of Fluorescent Complex) reagents->incubation1 Step 1 measurement1 Measure Initial Fluorescence (F_initial) incubation1->measurement1 Step 2 incubation2 Add Test Compound (Displacement of Probe) measurement1->incubation2 Step 3 measurement2 Measure Final Fluorescence (F_final) incubation2->measurement2 Step 4 analysis Calculate % Displacement and Determine IC50/Ki measurement2->analysis Step 5

Caption: Workflow for a typical fluorescence displacement assay.

Protocol for Warfarin with Human Serum Albumin (HSA):

  • Reagent Preparation:

    • Prepare a stock solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Warfarin in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add HSA to a final concentration of approximately 1-5 µM.

    • Add Warfarin to a final concentration that results in a significant and stable fluorescence signal upon binding to HSA (e.g., 1-2 µM).

    • Incubate the mixture for a sufficient time to reach equilibrium.

    • Measure the initial fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~380 nm.

    • Add the serially diluted test compound to the wells and incubate to allow for competitive binding.

    • Measure the final fluorescence intensity at the same wavelengths.

  • Data Analysis:

    • The decrease in fluorescence intensity is proportional to the displacement of Warfarin from HSA.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol for a 7-Hydroxycoumarin Derivative with a Target Protein (e.g., MIF):

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., MIF) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the 7-hydroxycoumarin probe in a minimal amount of DMSO and dilute in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the target protein to a final concentration determined by its affinity for the probe (e.g., 200 nM for MIF).

    • Add the 7-hydroxycoumarin probe to a final concentration that provides a stable and measurable fluorescence signal (e.g., 50 nM).

    • Incubate the mixture to allow for probe-protein binding.

    • Measure the initial fluorescence intensity at an excitation of ~355 nm and emission of ~455 nm.

    • Add the serially diluted test compound and incubate.

    • Measure the final fluorescence intensity.

  • Data Analysis:

    • Depending on the probe's behavior, displacement may cause an increase or decrease in fluorescence.

    • Calculate the change in fluorescence and determine the IC50 of the test compound.

Signaling Pathway and Binding Interaction

The utility of these probes lies in their ability to report on the binding of other molecules to a specific site on a protein. This is particularly relevant in drug discovery for understanding pharmacokinetics and potential drug-drug interactions.

Conceptual Diagram of Competitive Binding

G cluster_protein Protein (e.g., HSA) cluster_ligands Ligands P Binding Site Probe Fluorescent Probe Probe->P Binds & Fluoresces Drug Test Compound Drug->P Competes for Binding

Caption: Competitive binding of a fluorescent probe and a test compound to a protein.

Conclusion

Both this compound and Warfarin serve as valuable fluorescent probes for studying molecular interactions, each with its own set of advantages and limitations.

  • This compound and its derivatives offer greater versatility due to their favorable photophysical properties, including higher quantum yields and good photostability. Their chemical structure is more amenable to modification, allowing for the development of probes for a wider range of biological targets.

  • Warfarin is a well-established and convenient probe specifically for studying interactions at Sudlow site I of Human Serum Albumin. Its primary drawback is its inherent pharmacological activity and more limited photophysical performance compared to optimized coumarin probes.

For researchers requiring a highly sensitive and photostable probe for a specific target beyond HSA, or for developing novel assays, a custom-synthesized 7-hydroxycoumarin derivative is likely the superior choice. For routine screening of compound binding to the warfarin site on HSA, warfarin remains a viable and historically significant option. The selection ultimately depends on the specific experimental requirements, the target of interest, and the desired performance characteristics of the fluorescent probe.

References

A Comparative Guide to a Novel 7-Hydroxy-4-phenylcoumarin Based MIF Binding Assay for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and scientific research, the accurate validation of molecular interactions is paramount. This guide provides a comprehensive comparison of a novel 7-Hydroxy-4-phenylcoumarin based Macrophage Migration Inhibitory Factor (MIF) binding assay with established methodologies. MIF is a crucial cytokine implicated in various inflammatory diseases and cancer, making the development of robust and efficient binding assays for identifying potent inhibitors a significant area of interest for researchers, scientists, and drug development professionals.[1][2][3]

Introduction to MIF and its Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a key role in the regulation of immune responses and inflammation.[4][5] It is also involved in cell-mediated immunity and immunoregulation.[4] MIF's biological activities are initiated by its binding to the cell surface receptor CD74, which then triggers a cascade of downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), PI3K-Akt, and NF-κB pathways.[4][6][7] Given its central role in various pathologies, MIF has emerged as a promising therapeutic target. The discovery of small-molecule inhibitors that can block MIF's interaction with its receptor is a key strategy in the development of novel therapeutics.[2]

Traditionally, the discovery of MIF inhibitors has relied on monitoring the tautomerase activity of MIF.[1][8] However, these assays are often hampered by issues such as substrate instability, spectral interference, and short linear periods for product formation.[1][8] This has spurred the development of more direct and reliable binding assays.

Overview of a Novel this compound Based MIF Binding Assay

A recently developed fluorescence-based binding assay utilizes 7-hydroxycoumarin derivatives. This assay is based on the principle of fluorescence quenching upon the binding of a 7-hydroxycoumarin fluorophore to the tautomerase active site of MIF.[3][9] The displacement of this fluorophore by a potential inhibitor leads to the recovery of fluorescence, providing a direct measure of binding affinity.[9] This method offers a significant advantage over traditional tautomerase assays by providing a more direct and reliable assessment of inhibitor binding.

Comparative Analysis of MIF Binding Assays

To objectively evaluate the performance of the novel this compound based assay, it is compared with two other prominent methods: the Fluorescence Polarization (FP) Assay and the Surface Plasmon Resonance (SPR) Assay.

Assay Type Principle Key Advantages Key Disadvantages Typical Throughput Reported Affinity Range (Kd/Ki)
7-Hydroxycoumarin Fluorescence Quenching Assay Measures the recovery of fluorescence when a bound 7-hydroxycoumarin fluorophore is displaced from MIF by a test compound.[9]Direct binding measurement, high sensitivity, suitable for HTS, avoids issues with tautomerase assays.[9]Requires a specific fluorescent probe, potential for interference from fluorescent compounds.HighNanomolar range (e.g., Ki = 18 ± 1 nM for a high-affinity probe).[3]
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled ligand upon binding to MIF.[8][10]Homogeneous assay format, direct binding measurement, suitable for HTS, accurate and efficient.[1][10]Requires a fluorescently labeled tracer, can be sensitive to light scattering compounds.[8]HighNanomolar to micromolar range (e.g., Kd of ~50 nM for potent inhibitors).[1][8]
Surface Plasmon Resonance (SPR) Assay A label-free technique that measures changes in the refractive index on a sensor chip upon binding of an analyte to an immobilized ligand.[11][12]Label-free, provides real-time kinetics (ka, kd) and affinity (KD) data.[11][12]Requires specialized equipment, can be lower throughput, immobilization of the protein may affect its conformation.[13]Low to MediumWide range, capable of detecting high-affinity interactions.
Tautomerase Activity Assay Measures the inhibition of MIF's enzymatic activity to tautomerize substrates like L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid.[1][8]Does not require labeled compounds.Indirect measure of binding, prone to inaccuracies due to substrate instability and spectral interference.[1][8]Medium to HighMicromolar range (e.g., IC50 as low as 0.5 µM).[2]

Experimental Protocols

This compound Based Fluorescence Quenching Assay

This protocol is a representative example based on published methodologies.[9]

Materials:

  • Recombinant human MIF protein

  • This compound derivative (fluorophore)

  • Assay buffer (e.g., PBS)

  • Test compounds (potential inhibitors)

  • Black 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute MIF protein to the desired concentration in assay buffer.

    • Prepare a stock solution of the 7-hydroxycoumarin fluorophore in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add a fixed concentration of MIF protein to each well of the microplate.

    • Add the 7-hydroxycoumarin fluorophore to the wells containing MIF and incubate to allow for binding and fluorescence quenching.

    • Add the serially diluted test compounds to the wells. Include control wells with MIF and fluorophore only (maximum quenching) and wells with fluorophore only (no quenching).

  • Incubation: Incubate the plate at room temperature for a specified period to allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the 7-hydroxycoumarin fluorophore.

  • Data Analysis:

    • Calculate the percentage of fluorescence recovery for each concentration of the test compound.

    • Plot the percentage of recovery against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This protocol is a generalized procedure based on established methods.[8][14]

Materials:

  • Recombinant human MIF protein

  • Fluorescently labeled MIF inhibitor (tracer)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)[14]

  • Test compounds

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform saturation binding experiments by titrating the MIF protein against a fixed concentration of the fluorescent tracer to determine the Kd of the tracer and the optimal protein concentration for the competition assay.[8]

  • Competition Assay:

    • Add the optimized concentration of MIF protein to the wells of the microplate.

    • Add the test compounds at various concentrations.

    • Add the fluorescent tracer at its optimized concentration.

    • Include positive controls (MIF and tracer, no inhibitor) and negative controls (tracer only).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.[14]

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λexc = 485 nm, λem = 535 nm).[14]

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

    • Convert the IC50 to the dissociation constant (Kd) using a suitable equation.[14]

Visualizing MIF Signaling and Assay Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the MIF signaling pathway and the workflow of the this compound based binding assay.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 Receptor MIF->CD74 Binds CD44 CD44 CD74->CD44 Recruits PI3K PI3K CD44->PI3K ERK ERK1/2 CD44->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: MIF Signaling Pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Measurement & Analysis A Prepare MIF Protein Solution D Add MIF to Wells A->D B Prepare this compound (Fluorophore) Solution E Add Fluorophore to Wells (Fluorescence is Quenched) B->E C Prepare Test Compound Dilutions F Add Test Compounds C->F D->E E->F G Incubate to Reach Equilibrium F->G H Measure Fluorescence Intensity (Inhibitor binding recovers fluorescence) G->H I Data Analysis: IC50 & Ki Determination H->I

Caption: 7-Hydroxycoumarin Assay Workflow.

Conclusion

The novel this compound based MIF binding assay represents a significant advancement in the field of MIF inhibitor discovery. Its direct measurement of binding, high sensitivity, and suitability for high-throughput screening make it a superior alternative to traditional tautomerase activity assays. While Fluorescence Polarization and Surface Plasmon Resonance assays also offer robust platforms for studying MIF interactions, the 7-hydroxycoumarin-based method provides a compelling balance of simplicity, accuracy, and efficiency. For researchers and drug development professionals, the adoption of this novel assay can accelerate the identification and characterization of potent MIF inhibitors, ultimately paving the way for new therapeutic interventions for a range of inflammatory diseases and cancers.

References

Comparative Molecular Docking of 7-Hydroxycoumarin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 7-hydroxycoumarin derivatives against various protein targets. The information is compiled from recent studies and includes supporting experimental data, detailed methodologies, and a visualization of a key signaling pathway.

Data Presentation: Comparative Binding Affinities

The following tables summarize the quantitative data from molecular docking studies of 7-hydroxycoumarin derivatives against different protein targets. These tables provide a clear comparison of binding affinities, typically represented by docking scores or binding free energies, with more negative values indicating stronger binding.

Table 1: Comparative Docking Scores of 7-Hydroxycoumarin Derivatives Against Human Acetylcholinesterase (hAChE)

A study comparing two different docking programs, Schrodinger Glide and AutoDock Vina, evaluated a series of synthesized 7-hydroxycoumarin derivatives as potential inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease research.[1] The results indicated that compounds 4(d) and 4(f) exhibited the best docking scores.[1] The study concluded that Schrodinger was comparatively more effective for blind docking pose prediction.[1]

Compound CodeBinding Affinity (kcal/mol) - Schrodinger GlideBinding Affinity (kcal/mol) - AutoDock Vina
4(a)-8.148-6.267
4(b)-6.708-5.907
4(c)-9.222-7.435
4(d)-10.384-8.342
4(e)-7.722-6.733
4(f)-10.211-8.222
4(g)-10.142-6.765
4(h)-8.902-6.892
4(i)-9.482-7.115
4(j)-9.322-6.563
4(k)-9.992-7.093
4(l)-8.802-6.942
4(m)-9.162-6.531
4(n)-7.212-5.985
4(o)-7.824-5.467
Table 2: Binding Affinities of 7-Hydroxycoumarin Derivatives with Human Serum Albumin (HSA)

The binding of three 7-hydroxycoumarin derivatives (7HC-1, 7HC-2, and 7HC-3) to Human Serum Albumin (HSA), a crucial protein for drug transport, was investigated.[2][3] The study utilized fluorescence emission to determine the binding constants and corresponding free energies.[2][3] The results indicated that these derivatives bind to subdomains IIIA and IIIB of HSA.[2][3]

CompoundBinding Constant (K) (M⁻¹)Free Energy (ΔG) (kcal/mol)
7HC-14.6 ± 0.01 × 10⁴-6.34
7HC-21.3 ± 0.01 × 10⁴-5.58
7HC-37.9 ± 0.01 × 10⁴-6.65
Table 3: Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

A series of 3-substituted 7-hydroxycoumarins were synthesized and evaluated for their ability to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a protein implicated in inflammatory diseases and cancer.[4][5] Phenyl substitution at the 3-position of the 7-hydroxycoumarin scaffold was found to significantly enhance inhibitory potency.[4][5]

CompoundKi (μM)
212.4 ± 1.3
6a1.17 ± 0.10
6k0.31 ± 0.02

Experimental Protocols: Molecular Docking Methodologies

The following sections detail the methodologies employed in the cited molecular docking studies.

Protocol 1: Docking Against Human Acetylcholinesterase (hAChE)[1]
  • Software: AutoDock Vina and Schrodinger Glide.

  • Target Preparation: The three-dimensional crystal structure of hAChE was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 7-hydroxycoumarin derivatives were sketched using a chemical drawing tool and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Procedure:

    • AutoDock Vina: A grid box was defined to encompass the active site of the enzyme. The docking was performed using the Lamarckian genetic algorithm.

    • Schrodinger Glide: A receptor grid was generated around the active site. The ligands were docked using the standard precision (SP) and extra precision (XP) modes.

  • Analysis: The docking results were analyzed based on the binding affinity scores and the interactions of the ligands with the amino acid residues in the active site.

Protocol 2: Docking Against Monoamine Oxidase-B (MAO-B)[6][7][8]
  • Software: GOLD 5.3.

  • Validation: The docking protocol was validated by re-docking the co-crystallized ligand into the binding pocket of the receptor to ensure the software could accurately reproduce the binding pose.

  • Protocol Optimization: Various docking settings were systematically altered to achieve a higher correlation between the experimental binding affinities and the calculated fitness scores. This included varying the scoring functions (e.g., ChemPLP), the size of the binding space, and the inclusion of protein flexibility and active water molecules.

  • Final Protocol: The most prominent protocol consisted of the ChemPLP scoring function, a binding site size of 12 Å, and the absence of active waters and partial protein flexibility.

Protocol 3: Docking Against SARS-CoV-2 Proteins[9][10]
  • Software: PyRx virtual screening tool with AutoDock Vina, and visualization with Discovery Studio Visualizer.

  • Ligand Preparation: The 3D structures of coumarin compounds were downloaded from PubChem or drawn using ChemDraw. They were checked for ADME properties and Lipinski's rule of five using online tools like SwissADME.

  • Target Preparation: The crystal structures of SARS-CoV-2 proteins (e.g., Main Protease - Mpro) were obtained from the Protein Data Bank.

  • Docking Procedure: Molecular docking was performed using the PyRx tool.

  • Analysis: The binding affinities and molecular interactions, such as hydrogen bonds with key catalytic residues (e.g., His41 in Mpro), were analyzed to evaluate the inhibitory potential of the compounds.

Signaling Pathway Visualization

The following diagram illustrates the Macrophage Migration Inhibitory Factor (MIF) signaling pathway, which can be modulated by 7-hydroxycoumarin derivatives. MIF-induced signaling is initiated by its binding to the CD74 receptor, leading to the activation of the MAPK signaling cascade, which can result in cell proliferation.[4][5]

MIF_Signaling_Pathway MIF MIF CD74 CD74 Receptor MIF->CD74 Binds to MAPK_Pathway MAPK Signaling Pathway CD74->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Leads to Inhibitor 7-Hydroxycoumarin Derivative Inhibitor->MIF Inhibits

Caption: MIF-induced signaling pathway and its inhibition by 7-hydroxycoumarin derivatives.

References

The Synergy of Speed and Efficiency: A Comparative Guide to Conventional Versus Microwave-Assisted Synthesis of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and high-yield synthesis methodologies is perpetual. This guide provides a comprehensive comparison of conventional and microwave-assisted approaches for the synthesis of coumarin derivatives, a class of compounds renowned for their significant pharmacological properties. By examining key performance indicators and providing detailed experimental protocols, this document serves as a practical resource for optimizing the synthesis of these valuable heterocyclic scaffolds.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering substantial advantages over traditional heating methods. In the context of coumarin synthesis, this often translates to dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2] These benefits stem from the unique mechanism of microwave heating, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data from comparative studies on the synthesis of various coumarin derivatives, highlighting the marked improvements offered by microwave irradiation.

Coumarin Derivative/Reaction TypeMethodCatalyst/SolventReaction TimeYield (%)Reference(s)
Halogenated Coumarin-Azo Derivatives (Knoevenagel Condensation) Conventional (Reflux)-8 - 18 hours56 - 79[3]
Microwave-Assisted-8 - 17 minutes74 - 85[3]
Halogenated Azo Coumarin-3-Carboxylic Acids (Hydrolysis) Conventional1 M NaOH, Ethanol6 hours76 - 85[3]
Microwave-Assisted1 M NaOH, Ethanol6 minutes82 - 94[3]
Coumarin-Hydrazone Derivatives Conventional (Reflux)Ethanol150 - 210 minutes14 - 70[4]
Microwave-AssistedEthanol1 - 2 minutes68 - 92[4]
7-Hydroxy-4-methylcoumarin (Pechmann Condensation) Conventional (Heating)FeF₃ (Solvent-free)60 minutes26[5]
Microwave-AssistedFeF₃ (Solvent-free)7 minutes95[5]
3-Substituted Coumarins (Knoevenagel Condensation) Conventional (Heating at 80°C)-12 hours61 - 68[2]
Microwave-Assisted (180 W)-Not specifiedGood[2]
Coumarin-Thiazolidine-2,4-dione Derivatives ConventionalAnhydrous K₂CO₃Not specified75 - 84[2]
Microwave-Assisted (100 W, 50°C)Anhydrous K₂CO₃Not specified85 - 94[2]

Experimental Protocols

This section provides detailed methodologies for representative syntheses of coumarin derivatives via both conventional and microwave-assisted techniques.

Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation

Conventional Method (Reflux):

  • Dissolve 3-acetylcoumarin (1.0 g, 5.3 mmol) in ethanol (30 mL).

  • Add the appropriate substituted aniline derivative (5.3 mmol) to the solution and swirl thoroughly.

  • Reflux the reaction mixture for the required period (typically several hours).

  • Allow the mixture to cool, which will afford a solid product.

  • Filter the solid by suction and dry to obtain the Schiff base derivative.[4]

Microwave-Assisted Method:

  • To a mixture of salicylaldehyde (8.60 mL, 81.89 mmol) and ethyl acetoacetate (11.50 mL, 90.13 mmol), add a catalytic amount of piperidine (0.20 mL, 1.64 mmol) and swirl thoroughly.

  • Irradiate the mixture in a microwave oven at 400 W for 1 minute.

  • The resulting solid product is then filtered, dried, and recrystallized from methanol to afford pure 3-acetylcoumarin.[4]

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

Conventional Method (Heating):

  • A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and an acid catalyst (e.g., 10 mol% Amberlyst-15) is prepared.

  • The reaction mixture is stirred in an oil bath heated at 110°C for the specified time.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is worked up to isolate the product.

Microwave-Assisted Method:

  • A mixture of resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g) is ground in an open Pyrex beaker.

  • The homogenized mixture is heated by microwave irradiation (e.g., 450 W) for approximately 7 minutes.

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated.[5]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the generalized workflows for conventional and microwave-assisted synthesis of coumarin derivatives, highlighting the key procedural differences.

G cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow A1 Reactant Mixing (e.g., Phenol, β-ketoester) B1 Addition of Solvent and Catalyst A1->B1 C1 Prolonged Heating (Reflux/Oil Bath) B1->C1 D1 Reaction Monitoring (TLC) C1->D1 E1 Work-up and Purification D1->E1 F1 Final Product E1->F1 A2 Reactant Mixing (Often Solvent-Free) B2 Addition of Catalyst (if required) A2->B2 C2 Microwave Irradiation (Minutes) B2->C2 D2 Reaction Monitoring (TLC) C2->D2 E2 Work-up and Purification D2->E2 F2 Final Product E2->F2

Caption: Generalized workflow comparison of synthesis methods.

Signaling Pathways and Logical Relationships

The Pechmann condensation is a cornerstone reaction for the synthesis of many coumarin derivatives. The following diagram illustrates the key steps in this acid-catalyzed reaction.

Pechmann_Condensation phenol Phenol Derivative transesterification Transesterification phenol->transesterification ketoester β-Ketoester ketoester->transesterification catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acid) catalyst->transesterification catalyzes cyclization Intramolecular Hydroarylation (Cyclization) catalyst->cyclization catalyzes transesterification->cyclization dehydration Dehydration cyclization->dehydration coumarin Coumarin Derivative dehydration->coumarin

Caption: Key steps of the Pechmann condensation reaction.

The Knoevenagel condensation represents another vital route to coumarin synthesis, particularly for 3-substituted derivatives. The logical flow of this reaction is depicted below.

Knoevenagel_Condensation salicylaldehyde Salicylaldehyde Derivative knoevenagel_adduct Knoevenagel Adduct Formation salicylaldehyde->knoevenagel_adduct active_methylene Active Methylene Compound active_methylene->knoevenagel_adduct base Base Catalyst (e.g., Piperidine) base->knoevenagel_adduct catalyzes intramolecular_cyclization Intramolecular Cyclization knoevenagel_adduct->intramolecular_cyclization coumarin_product 3-Substituted Coumarin intramolecular_cyclization->coumarin_product

Caption: Logical flow of Knoevenagel condensation for coumarin synthesis.

References

a comparative study of different synthesis methods for 7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic chemistry, the synthesis of 7-hydroxy-4-methylcoumarin, a key intermediate and fluorescent scaffold, is of significant interest. This guide provides a comparative analysis of various synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Methods

The synthesis of 7-hydroxy-4-methylcoumarin can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, reaction time, availability of starting materials, and environmental considerations. The following table summarizes the key quantitative parameters of the most common synthetic routes.

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
Pechmann Condensation Resorcinol, Ethyl acetoacetateConc. H₂SO₄18-22 hours5 - Room Temp80-88%[1]
Resorcinol, Ethyl acetoacetatePolyphosphoric acid (PPA)20-25 minutes75-80Not specified
Resorcinol, Ethyl acetoacetateAmberlyst-15100 minutes110~95%[2]
Resorcinol, Methyl acetoacetateDiatomite-supported H₂SO₄/Tosic acid3 hours9092%[3]
Resorcinol, Ethyl acetoacetateNano-crystalline sulfated-zirconia (Microwave)15 minutes15099%[4]
Knoevenagel Condensation 2,4-Dihydroxybenzaldehyde, Ethyl acetoacetatePiperidineNot specifiedRefluxNot specified
Perkin Reaction 2,4-Dihydroxyacetophenone, Acetic anhydrideSodium acetateNot specifiedNot specifiedNot specified
Wittig Reaction 2,4-Dihydroxybenzaldehyde, CarboethoxymethyltriphenylphosphoraneNot specified17-34 hoursRefluxNot specified
Reformatsky Reaction Substituted Phenols, β-ketoestersZinc, α-halo ester5 hoursRefluxNot specified

Reaction Pathways and Experimental Workflows

To visually represent the different synthetic strategies, the following diagrams illustrate the core reaction mechanisms and a general experimental workflow.

Pechmann_Condensation Resorcinol Resorcinol Intermediate β-Hydroxy Ester Intermediate Resorcinol->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Intermediate Condensation Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Cyclization & Dehydration

Caption: The Pechmann condensation pathway for 7-hydroxy-4-methylcoumarin synthesis.

Knoevenagel_Condensation DHB 2,4-Dihydroxy- benzaldehyde Intermediate Unsaturated Ester DHB->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Condensation Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Lactonization

Caption: The Knoevenagel condensation pathway for 7-hydroxy-4-methylcoumarin synthesis.

Perkin_Reaction DHA 2,4-Dihydroxy- acetophenone Intermediate Cinnamic Acid Derivative DHA->Intermediate AA Acetic Anhydride AA->Intermediate Base Base (e.g., Sodium Acetate) Base->Intermediate Condensation Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Intramolecular Cyclization

Caption: The Perkin reaction pathway for coumarin synthesis.

Wittig_Reaction DHB 2,4-Dihydroxy- benzaldehyde Intermediate Alkene Intermediate DHB->Intermediate Ylide Phosphorus Ylide Ylide->Intermediate Wittig Reaction Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Intramolecular Esterification

Caption: The Wittig reaction pathway for coumarin synthesis.

Reformatsky_Reaction Phenol Substituted Phenol Intermediate Organozinc Intermediate Phenol->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Reagent Zinc & α-Halo Ester Reagent->Intermediate Reaction Product Coumarin Derivative Intermediate->Product Cyclization

Caption: The Reformatsky reaction pathway for coumarin synthesis.

Experimental_Workflow Start Mixing of Reactants and Catalyst/Reagent Reaction Reaction under Controlled Temperature and Time Start->Reaction Quenching Quenching of Reaction (e.g., pouring into ice water) Reaction->Quenching Isolation Isolation of Crude Product (Filtration) Quenching->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (TLC, MP, Spectroscopy) Purification->Analysis End Pure 7-Hydroxy-4-methylcoumarin Analysis->End

Caption: A generalized experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Experimental Protocols

Pechmann Condensation using Concentrated Sulfuric Acid

Procedure:

  • In a 100ml conical flask, place 5.5 g (0.05 M) of resorcinol and 6.4 ml of ethyl acetoacetate.

  • To this mixture, carefully add 50 ml of concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-22 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Collect the precipitated crude product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[5][6][7][8]

Expected Yield: Approximately 49-88%.[1][5]

Pechmann Condensation using Amberlyst-15 (Solvent-Free)

Procedure:

  • In a round-bottom flask, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

  • Heat the mixture in an oil bath at 110°C with stirring for 100 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate for reuse.

  • The filtrate is cooled to induce crystallization of the product. The product can be further purified by recrystallization.[2]

Expected Yield: Approximately 95%.[2]

Pechmann Condensation using Nano-crystalline Sulfated-zirconia (Microwave-Assisted)

Procedure:

  • Mix resorcinol and ethyl acetoacetate with a catalytic amount of nano-crystalline sulfated-zirconia in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 150°C for 15 minutes.

  • After the reaction, extract the product with a suitable solvent.

  • Remove the catalyst by filtration.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.[4]

Expected Yield: 99%.[4]

Knoevenagel Condensation (General Procedure)

While a specific protocol for 7-hydroxy-4-methylcoumarin is not detailed in the searched literature, a general approach involves the condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound like ethyl acetoacetate.

General Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., ethanol, pyridine).

  • Add a catalytic amount of a base, such as piperidine or pyridine.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and pour it into acidified water to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization.

Perkin Reaction (General Procedure)

The Perkin reaction for coumarin synthesis typically involves an o-hydroxyaryl aldehyde. For 7-hydroxy-4-methylcoumarin, the starting material would be 2,4-dihydroxyacetophenone.

General Procedure:

  • Heat a mixture of 2,4-dihydroxyacetophenone, acetic anhydride, and a weak base like sodium acetate.

  • The reaction often requires high temperatures.

  • After the reaction is complete, the mixture is hydrolyzed to open any uncyclized intermediates and then acidified to promote lactonization.

  • The product is then isolated and purified.

Wittig Reaction (General Procedure)

The Wittig reaction provides a route to coumarins from o-hydroxybenzaldehydes.

General Procedure:

  • React an o-hydroxybenzaldehyde (in this case, 2,4-dihydroxybenzaldehyde) with a phosphorus ylide, such as carboethoxymethyltriphenylphosphorane.

  • The reaction is typically carried out in an inert solvent and may require elevated temperatures and long reaction times (17-34 hours).

  • The resulting alkene intermediate undergoes intramolecular transesterification to form the coumarin ring.

  • Work-up involves removal of the triphenylphosphine oxide byproduct and purification of the coumarin.

Reformatsky Reaction (General Procedure)

The Reformatsky reaction is another method for carbon-carbon bond formation that can be applied to coumarin synthesis.

General Procedure:

  • An α-halo ester is treated with zinc metal to form an organozinc reagent (Reformatsky enolate).

  • This enolate then reacts with a carbonyl compound. For coumarin synthesis, this could involve a substituted phenol and a β-ketoester.

  • The reaction is typically refluxed in an inert solvent like benzene for several hours.[9]

  • Acidic work-up leads to the formation of a β-hydroxy ester, which can then cyclize to the coumarin.[9]

References

Validation of Synthesized 7-Hydroxy-4-Methylcoumarin: A UV-Spectrophotometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 7-hydroxy-4-methylcoumarin (also known as hymecromone or 4-methylumbelliferone) with established standards, utilizing UV-spectrophotometry as the primary analytical technique for validation. The following sections detail the experimental protocols, present comparative data, and offer insights into the spectral characteristics of this important fluorescent compound and its alternatives.

Spectroscopic Profile of Synthesized 7-Hydroxy-4-Methylcoumarin

The identity and purity of synthesized 7-hydroxy-4-methylcoumarin can be effectively determined by UV-Vis spectrophotometry. The characteristic absorbance spectrum of this compound is a key indicator of successful synthesis.

A typical UV-Vis spectrum of synthesized 7-hydroxy-4-methylcoumarin, dissolved in a 70:30 water:methanol solvent system, exhibits a maximum absorption (λmax) at approximately 321 nm.[1] This absorbance peak is attributed to the π → π* electronic transition within the conjugated system of the coumarin ring. The specificity of this method is high, as the solvent mixture does not show any significant absorbance at this wavelength.[1]

Comparison with Commercial Standard:

Quantitative Analysis and Method Validation

A validated UV-spectrophotometric method is crucial for the quantitative analysis of synthesized 7-hydroxy-4-methylcoumarin. The following table summarizes key validation parameters as established by studies following the International Council for Harmonisation (ICH) guidelines.

ParameterResultSolvent SystemReference
Wavelength of Max. Absorbance (λmax) 321 nmWater:Methanol (70:30)[1]
Linearity Range 2-10 µg/mLWater:Methanol (70:30)[1]
Correlation Coefficient (r²) 0.996Water:Methanol (70:30)
Limit of Detection (LOD) 0.84 µg/mLWater:Methanol (70:30)[1]
Limit of Quantification (LOQ) 2.54 µg/mLWater:Methanol (70:30)[1]

Comparison with Alternative Coumarins

The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin can be compared with other coumarin derivatives to understand the influence of substituents on their spectral properties.

CompoundKey SubstituentsTypical λmax (in polar solvents)Key Spectral Differences
7-Hydroxy-4-methylcoumarin 7-OH, 4-CH₃~321-323 nmReference compound.
Coumarin Unsubstituted~275 nm, ~311 nmLacks the bathochromic shift from the 7-hydroxy group.
4-Methylcoumarin 4-CH₃~275 nm, ~310 nmSimilar to coumarin, highlighting the minor effect of the 4-methyl group.
7-Hydroxycoumarin (Umbelliferone) 7-OH~325 nmVery similar to the title compound, indicating the 4-methyl group has a minimal effect on the main absorption band.

The presence of the hydroxyl group at the 7-position causes a significant bathochromic (red) shift in the λmax compared to the parent coumarin molecule. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π-electron system. The methyl group at the 4-position has a much less pronounced effect on the absorption maximum.

Experimental Protocols

Synthesis of 7-Hydroxy-4-Methylcoumarin (Pechmann Condensation)

This protocol describes a common method for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or other acidic catalyst)

  • Ethanol

  • Ice

Procedure:

  • In a flask, combine resorcinol and ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the mixture while stirring, maintaining a low temperature.

  • After the addition is complete, continue stirring at room temperature for several hours or overnight.

  • Pour the reaction mixture into ice-cold water.

  • A precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain purified crystals.[3]

UV-Spectrophotometric Validation

This protocol outlines the steps for the validation of the synthesized compound using UV-spectrophotometry.

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes.

Reagents and Solutions:

  • Synthesized 7-hydroxy-4-methylcoumarin

  • Methanol (HPLC grade)

  • Deionized water

  • Solvent System: Prepare a 70:30 (v/v) mixture of water and methanol.

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the synthesized 7-hydroxy-4-methylcoumarin and dissolve it in a 100 mL volumetric flask with the solvent system.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2, 4, 6, 8, 10 µg/mL) using the solvent system.

Procedure:

  • Determination of λmax: Scan a working standard solution (e.g., 10 µg/mL) over a wavelength range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[1]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Validation Parameters:

    • Linearity: Determine the linearity of the method from the calibration curve by calculating the correlation coefficient (r²).

    • LOD and LOQ: Calculate the Limit of Detection and Limit of Quantification based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Validation Resorcinol Resorcinol Reaction Pechmann Condensation Resorcinol->Reaction EAA Ethyl Acetoacetate EAA->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Pure Pure Synthesized 7-Hydroxy-4-Methylcoumarin Recrystallization->Pure UV_Vis UV-Vis Spectrophotometry Pure->UV_Vis Validation Validation (λmax, Linearity, etc.) UV_Vis->Validation UV_Validation_Logic cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation Synthesized_Product Synthesized Product Stock_Solution Stock Solution Synthesized_Product->Stock_Solution Solvent Solvent System (Water:Methanol 70:30) Solvent->Stock_Solution Working_Standards Working Standards (2-10 µg/mL) Stock_Solution->Working_Standards Spectrophotometer UV-Vis Spectrophotometer Working_Standards->Spectrophotometer Measure_Absorbance Measure Absorbance @ λmax Working_Standards->Measure_Absorbance @ λmax Scan Scan 200-400 nm Spectrophotometer->Scan Determine_lambda_max Determine λmax (~321 nm) Scan->Determine_lambda_max Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Determine_lambda_max->Measure_Absorbance Validate Validate Method (Linearity, LOD, LOQ) Calibration_Curve->Validate

References

7-hydroxy-4-phenylcoumarin compared to other fluorescent probes for macrophage migration inhibitory factor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-hydroxy-4-phenylcoumarin and other fluorescent probes used to study the Macrophage Migration Inhibitory Factor (MIF). MIF is a critical cytokine involved in a wide range of inflammatory diseases and cancer, making it a key target for therapeutic development. Fluorescent probes are indispensable tools for high-throughput screening of MIF inhibitors and for visualizing MIF activity in cellular contexts.

Introduction to MIF and Fluorescent Probes

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a unique tautomerase enzymatic activity.[1] It plays a crucial role in the inflammatory response and has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, atherosclerosis, and cancer.[1] The development of small molecule inhibitors targeting MIF is an active area of research.

Fluorescent probes offer a sensitive and efficient method for studying MIF activity and for screening potential inhibitors. These probes can be broadly categorized into two types:

  • Affinity-based probes: These probes bind directly to the tautomerase active site of MIF, often resulting in a change in their fluorescent properties. This change can be used to quantify MIF binding and to screen for competitive inhibitors.

  • Activity-based probes: These probes are designed to react with the catalytically active form of MIF, providing a measure of its enzymatic activity.

This guide will focus on a comparative analysis of this compound, a high-affinity affinity-based probe, and other commonly used fluorescent probes for MIF research.

Performance Comparison of Fluorescent Probes for MIF

The selection of a fluorescent probe for MIF studies depends on the specific application, such as high-throughput screening, in vitro imaging, or in vivo studies. The following table summarizes the key performance characteristics of this compound and other relevant fluorescent probes.

ProbeTypeQuantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Dissociation Constant (Kd) / Inhibition Constant (Ki)Excitation/Emission (nm)Key AdvantagesLimitations
This compound Affinity-based0.32[2]Not explicitly reportedKi = 18 ± 1 nM[2]355 / 455[2]High affinity and specificity for MIF's tautomerase site; suitable for sensitive FID assays.[2]Fluorescence is quenched upon binding, requiring a displacement assay format.
Calcein-AM General cell viability/migrationNot explicitly reported for CalceinNot explicitly reported for CalceinNot applicable (not a direct MIF binder)~494 / 517[3]Well-established for cell migration assays; minimal impact on macrophage motility.[4]Not specific for MIF; measures overall cell migration, not direct MIF interaction.
TPP2 Activity-basedNot reportedNot reportedNot reportedNot reportedAllows for direct labeling and imaging of endogenous MIF activity in live cells and in vivo.[5]Limited publicly available quantitative performance data and detailed protocols.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are protocols for key experiments using this compound and Calcein-AM.

Fluorescence Indicator Displacement (FID) Assay using this compound

This assay is designed to screen for and characterize inhibitors that compete with this compound for binding to the MIF tautomerase active site.

Materials:

  • Recombinant human MIF protein

  • This compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds (potential MIF inhibitors)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of MIF and this compound: In the assay buffer, prepare a solution containing a fixed concentration of MIF (e.g., 100 nM) and this compound (e.g., 50 nM). The fluorescence of this compound will be quenched due to its binding to MIF.[2]

  • Add test compounds: Add serial dilutions of the test compounds to the wells of the microplate.

  • Incubate: Add the MIF/7-hydroxy-4-phenylcoumarin solution to the wells containing the test compounds and incubate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~455 nm.[2]

  • Data analysis: An increase in fluorescence intensity indicates that the test compound has displaced this compound from the MIF active site. The data can be used to determine the binding affinity (e.g., IC50 or Ki) of the test compound.

Macrophage Migration Assay using Calcein-AM

This protocol describes a general method to assess macrophage migration, which can be adapted to study the effect of MIF and its inhibitors.

Materials:

  • Macrophage cell line (e.g., J774) or primary macrophages

  • Calcein-AM

  • Cell culture medium

  • Chemoattractant (e.g., MIF, Zymosan-activated serum)

  • Transwell migration chambers (e.g., 8 µm pore size)

  • Fluorescence microscope or plate reader

Procedure:

  • Label macrophages with Calcein-AM:

    • Resuspend macrophages in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add Calcein-AM to a final concentration of 1-5 µM.[6]

    • Incubate for 30 minutes at 37°C.[6]

    • Wash the cells twice with serum-free medium to remove excess dye.

    • Resuspend the labeled cells in serum-free medium.

  • Set up the migration assay:

    • Add the chemoattractant (e.g., MIF) to the lower chamber of the Transwell plate.

    • Add the Calcein-AM labeled macrophages to the upper chamber (the insert).

  • Incubate: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 4-24 hours).

  • Quantify migration:

    • Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Migrated cells on the bottom surface of the membrane can be imaged using a fluorescence microscope and counted.

    • Alternatively, the fluorescence of the migrated cells that have moved into the lower chamber can be quantified using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MIF signaling and the experimental procedures is essential for a comprehensive understanding.

MIF Signaling Pathway

Macrophage Migration Inhibitory Factor (MIF) exerts its biological effects through a complex signaling network. Upon binding to its primary receptor CD74, MIF initiates a cascade of intracellular events. This can involve the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, leading to the activation of several downstream signaling pathways.[7][8] These include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and inflammation.[9] The diagram below illustrates the key components of the MIF signaling cascade.

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 MIF->CXCR2_4 CD44 CD44 CD74->CD44 PI3K PI3K CD74->PI3K MAPK MAPK/ERK CD74->MAPK Migration Cell Migration CXCR2_4->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation

Caption: Simplified MIF signaling pathway.

Fluorescence Indicator Displacement (FID) Assay Workflow

The Fluorescence Indicator Displacement (FID) assay is a powerful high-throughput screening method to identify compounds that bind to a target protein. In the context of MIF, the assay relies on the displacement of a fluorescent probe, such as this compound, from the MIF active site by a potential inhibitor. This displacement leads to a measurable increase in fluorescence, allowing for the quantification of the inhibitor's binding affinity.

FID_Assay_Workflow start Start prepare_reagents Prepare MIF, Fluorescent Probe (e.g., this compound) & Test Compounds start->prepare_reagents mix Mix MIF and Fluorescent Probe (Fluorescence is Quenched) prepare_reagents->mix add_compounds Add Test Compounds to Wells prepare_reagents->add_compounds dispense Dispense MIF/Probe Mixture to Wells mix->dispense add_compounds->dispense incubate Incubate to Reach Equilibrium dispense->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Determine IC50/Ki) measure->analyze end End analyze->end

Caption: Workflow of the FID assay for MIF.

Macrophage Migration Assay Workflow

The transwell migration assay is a widely used method to study cell migration in vitro. For macrophage migration studies involving MIF, macrophages are fluorescently labeled, typically with Calcein-AM, and their movement across a porous membrane towards a chemoattractant, such as MIF, is quantified. This assay is instrumental in evaluating the pro-migratory effects of MIF and the inhibitory potential of test compounds.

Migration_Assay_Workflow start Start label_cells Label Macrophages with Calcein-AM start->label_cells prepare_chambers Prepare Transwell Chambers (Add Chemoattractant to Lower Chamber) start->prepare_chambers seed_cells Seed Labeled Macrophages in Upper Chamber label_cells->seed_cells prepare_chambers->seed_cells incubate Incubate for Migration seed_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated quantify Quantify Migrated Cells (Fluorescence Microscopy or Plate Reader) remove_non_migrated->quantify analyze Analyze Migration Data quantify->analyze end End analyze->end

Caption: Workflow of a macrophage migration assay.

Conclusion

The choice of a fluorescent probe for studying Macrophage Migration Inhibitory Factor is dictated by the specific research question. This compound stands out as a high-affinity, specific probe ideal for quantitative binding studies and high-throughput screening of inhibitors using Fluorescence Indicator Displacement assays.[2] Its primary advantage is the direct readout of binding to the MIF tautomerase active site.

For studies focused on the biological outcome of MIF signaling, such as cell migration, Calcein-AM is a reliable and well-validated tool.[4][6] While not specific to MIF, it provides a robust method to assess the overall migratory capacity of macrophages in response to MIF or its inhibitors with minimal interference with cell function.

Emerging probes like TPP2 show promise for in situ and in vivo imaging of MIF activity, which could provide deeper insights into the spatial and temporal dynamics of MIF in disease models.[5] However, more comprehensive characterization and standardized protocols are needed for their widespread adoption.

Researchers and drug development professionals should carefully consider the advantages and limitations of each probe to select the most appropriate tool for their specific experimental needs, ensuring the generation of accurate and meaningful data in the pursuit of novel MIF-targeted therapies.

References

Safety Operating Guide

Safe Disposal of 7-Hydroxy-4-phenylcoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-Hydroxy-4-phenylcoumarin is critical for ensuring laboratory safety and environmental protection. This compound, while valuable in research, is classified as a hazardous substance and must be managed as chemical waste in accordance with institutional and local regulations. It should never be disposed of in the regular trash or down the drain.[1][2] The following guide provides detailed procedures for its safe handling and disposal.

Hazard Profile and Safety Data

This compound is categorized as an irritant affecting the skin, eyes, and respiratory system.[3] Adherence to safety protocols is mandatory when handling this chemical, from use to final disposal.

Hazard Classification DataDescription
GHS Classification Skin Irritation (Category 2)[3] Serious Eye Irritation (Category 2A)[3] Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory tract irritation)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local regulation.[3]
Required Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, and face protection should be worn.[2][3] Use only in a well-ventilated area or outdoors.[3]

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

I. Required Materials
  • Appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Designated hazardous waste container (solid or liquid, as appropriate), made of compatible material and in good condition.[4][5]

  • Hazardous waste labels.

  • Access to a designated Satellite Accumulation Area (SAA).[5][6]

II. Disposal Procedure
  • Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Waste Segregation:

    • Keep solid this compound waste separate from liquid waste.[4]

    • Do not mix this compound with incompatible waste streams. For example, store it separately from acids, bases, and oxidizing agents to prevent violent reactions.[5]

    • As a non-halogenated organic solid, it should be placed in a waste container designated for this category.

  • Container Management:

    • Place the waste into a designated, leak-proof hazardous waste container.[4] The container must be compatible with the chemical.

    • Securely close the container lid except when adding waste.[6][7]

    • Affix a hazardous waste label to the container. The label must clearly identify the contents, including the full chemical name ("this compound"), and list any other components in the waste mixture.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

    • This area must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Arranging Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[2][6]

    • Common disposal methods for this type of waste include incineration in a chemical scrubber after being mixed with a combustible solvent.[2]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered "empty" until all possible residue has been removed.[7]

    • If the container held acutely hazardous waste, it may require triple rinsing with a suitable solvent.[7] The rinsate from this process must be collected and disposed of as hazardous waste.[7]

    • Once properly cleaned and all hazard labels are removed, the container may be disposed of as general waste or recycled, pending institutional guidelines.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_main Disposal Workflow cluster_caution Critical Prohibitions ppe Wear Appropriate PPE start Generated This compound Waste ppe->start Always Required segregate Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregate container Place in Compatible, Labeled Hazardous Waste Container segregate->container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) container->store pickup Arrange Pickup by Licensed Waste Disposal Service store->pickup no_drain DO NOT Dispose Down Drain no_trash DO NOT Dispose In Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 7-Hydroxy-4-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Hydroxy-4-phenylcoumarin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for routine handling and emergency situations.

Scenario Required Personal Protective Equipment
Routine Laboratory Operations Safety glasses with side shields or splash goggles, lab coat, chemical-resistant gloves (e.g., nitrile), and a dust respirator (approved/certified).[1][2]
Large Spills or Emergency Situations Splash goggles, a full chemical-resistant suit, a dust respirator, boots, and heavy-duty gloves. A self-contained breathing apparatus (SCBA) should be used to prevent inhalation.[1] It is advisable to consult a safety specialist before handling a large spill.[1]

II. Health Hazard Information

This compound and similar coumarin compounds can pose health risks. It is important to be aware of the following potential hazards:

  • Ingestion: Can be extremely hazardous.[1]

  • Eye Contact: May cause irritation.[1]

  • Inhalation: Can be hazardous.[1]

  • Skin Contact: May cause slight irritation.[1]

III. Standard Operating Procedure for Handling

Follow this step-by-step guide for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is highly recommended to minimize dust inhalation.[3][4][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Ground all equipment containing the material to prevent static discharge.[1]

  • Donning PPE:

    • Before handling the compound, put on all required PPE as outlined in the table above for routine operations.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust.[2]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use.[1][8]

    • Store in a cool, dry, and well-ventilated place.[1][8] Highly toxic materials should be stored in a separate locked safety cabinet or room.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling.[7]

    • Contaminated work clothes should be laundered separately.[7]

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

  • Minor Spills:

    • Clean up spills immediately.[7]

    • Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[2][7] Do not use air hoses for cleaning.[7]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[7]

  • Major Spills:

    • Evacuate the area and move upwind.[7]

    • Alert the appropriate emergency response team and inform them of the location and nature of the hazard.[2][7]

    • Wear full protective clothing and a self-contained breathing apparatus.[2]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal:

    • Collect waste material in a suitable, closed, and labeled container.[4][5]

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[4][5]

  • Contaminated Packaging Disposal:

    • Dispose of contaminated packaging as unused product.[5]

VI. Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem store_chem Store in Cool, Dry Place handle_chem->store_chem spill Spill Occurs handle_chem->spill If Spill exposure Personal Exposure handle_chem->exposure If Exposed decontaminate Decontaminate Work Area store_chem->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste spill->decontaminate exposure->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4-phenylcoumarin
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4-phenylcoumarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.